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  • Product: 1-Isopropylazetidine-3-carboxylic acid
  • CAS: 959238-28-9

Core Science & Biosynthesis

Foundational

biological activity of 1-Isopropylazetidine-3-carboxylic acid

An In-Depth Technical Guide to the Biological Activity of 1-Isopropylazetidine-3-carboxylic Acid For Researchers, Scientists, and Drug Development Professionals 1-Isopropylazetidine-3-carboxylic acid is a conformationall...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 1-Isopropylazetidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

1-Isopropylazetidine-3-carboxylic acid is a conformationally restricted analogue of the neurotransmitter γ-aminobutyric acid (GABA). Its structural similarity to known GABA uptake inhibitors, such as nipecotic acid, suggests its primary biological activity lies in the modulation of GABAergic neurotransmission. This guide provides a comprehensive overview of the theoretical framework for its mechanism of action, proposed experimental validation protocols, and potential therapeutic applications. By leveraging structure-activity relationship data from related compounds, we elucidate the probable role of 1-Isopropylazetidine-3-carboxylic acid as a competitive inhibitor of GABA transporters (GATs), a critical mechanism for the treatment of neurological disorders like epilepsy and anxiety.

I. Introduction: The Significance of Restricted GABA Analogues in Neuroscience

The inhibitory neurotransmitter GABA plays a crucial role in maintaining the balance of excitation and inhibition in the central nervous system (CNS).[1] Dysregulation of GABAergic signaling is implicated in a variety of neurological and psychiatric disorders. Consequently, molecules that can modulate GABAergic function are of significant therapeutic interest. One established strategy for enhancing GABAergic tone is the inhibition of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft.

Azetidine-containing building blocks are increasingly utilized in drug design to impart conformational rigidity, a property that can lead to higher binding affinity and selectivity for biological targets.[2] 1-Isopropylazetidine-3-carboxylic acid, as a constrained analogue of GABA, is predicted to interact with GABAergic system components. Its structural resemblance to nipecotic acid, a well-characterized GAT inhibitor, strongly suggests a similar mechanism of action.[1][3][4]

This document will explore the anticipated biological activity of 1-Isopropylazetidine-3-carboxylic acid, focusing on its potential as a GAT inhibitor. We will delve into the rationale behind this hypothesis, propose detailed experimental workflows for its validation, and discuss the potential therapeutic implications.

II. Proposed Mechanism of Action: Inhibition of GABA Transporters

The primary hypothesis is that 1-Isopropylazetidine-3-carboxylic acid acts as a competitive inhibitor of GABA transporters. GATs are membrane proteins that regulate the concentration of GABA in the synaptic cleft. By blocking these transporters, the extracellular concentration of GABA is increased, leading to enhanced activation of GABA receptors and a potentiation of inhibitory signaling.

The rationale for this proposed mechanism is based on the following points:

  • Structural Analogy to Nipecotic Acid: 1-Isopropylazetidine-3-carboxylic acid shares the core pharmacophore of nipecotic acid, which is a potent GABA uptake inhibitor.[1] The key features include a cyclic amine and a carboxylic acid moiety, which are crucial for binding to the GATs.

  • Role of the N-substituent: Structure-activity relationship studies of nipecotic acid derivatives have shown that the nature of the substituent on the nitrogen atom significantly influences potency and selectivity for different GAT subtypes.[5][6] The isopropyl group in 1-Isopropylazetidine-3-carboxylic acid is expected to modulate its binding affinity and pharmacokinetic properties.

  • Conformational Restriction: The rigid azetidine ring restricts the conformational flexibility of the molecule, which can lead to a more favorable binding entropy at the target protein compared to the more flexible GABA molecule.[2]

GABAergic_Synapse_and_GAT_Inhibition cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal GABA_Vesicle GABA Vesicle GABA_Release GABA Release GABA_Vesicle->GABA_Release Action Potential GABA_Synapse GABA GABA_Release->GABA_Synapse GAT1 GAT1 GABA_Synapse->GAT1 Reuptake GABA_A_Receptor GABA-A Receptor GABA_Synapse->GABA_A_Receptor Binds 1_Isopropylazetidine_3_carboxylic_acid 1-Isopropylazetidine-3-carboxylic acid 1_Isopropylazetidine_3_carboxylic_acid->GAT1 Inhibits

Figure 1: Proposed mechanism of action of 1-Isopropylazetidine-3-carboxylic acid at the GABAergic synapse.

III. Experimental Validation: Protocols and Methodologies

To empirically determine the biological activity of 1-Isopropylazetidine-3-carboxylic acid, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for this validation.

A. In Vitro Characterization: GABA Uptake Assay in Rat Brain Synaptosomes

This assay directly measures the ability of the compound to inhibit the uptake of radiolabeled GABA into isolated nerve terminals (synaptosomes).

Protocol:

  • Preparation of Synaptosomes:

    • Homogenize fresh rat cerebral cortex in ice-cold 0.32 M sucrose solution.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at 17,000 x g for 20 minutes to pellet the crude synaptosomal fraction.

    • Resuspend the pellet in a physiological buffer (e.g., Krebs-Ringer).

  • GABA Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of 1-Isopropylazetidine-3-carboxylic acid or a reference inhibitor (e.g., nipecotic acid) for 10 minutes at 37°C.

    • Initiate the uptake reaction by adding a mixture of [³H]GABA and non-radiolabeled GABA.

    • Incubate for a short period (e.g., 5 minutes) at 37°C.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage inhibition of [³H]GABA uptake for each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of GABA uptake) by non-linear regression analysis.

GABA_Uptake_Assay_Workflow Start Start Prepare_Synaptosomes Prepare Synaptosomes from Rat Brain Start->Prepare_Synaptosomes Pre_incubation Pre-incubate Synaptosomes with Compound Prepare_Synaptosomes->Pre_incubation Add_GABA Add [³H]GABA Pre_incubation->Add_GABA Incubate Incubate at 37°C Add_GABA->Incubate Terminate_Reaction Terminate by Filtration Incubate->Terminate_Reaction Quantify_Radioactivity Quantify Radioactivity Terminate_Reaction->Quantify_Radioactivity Analyze_Data Calculate IC₅₀ Quantify_Radioactivity->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for the in vitro GABA uptake assay.

B. In Vivo Evaluation: Anticonvulsant Activity in a Rodent Seizure Model

A common in vivo model to assess the efficacy of potential antiepileptic drugs is the pentylenetetrazol (PTZ)-induced seizure model in mice.

Protocol:

  • Animal Dosing:

    • Administer 1-Isopropylazetidine-3-carboxylic acid at various doses via intraperitoneal (i.p.) injection to different groups of mice.

    • Include a vehicle control group and a positive control group (e.g., diazepam).

  • Seizure Induction:

    • After a predetermined time (e.g., 30 minutes) to allow for drug absorption and distribution, administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).

  • Observation and Scoring:

    • Observe the animals for a set period (e.g., 30 minutes) and record the latency to the first seizure and the severity of the seizures using a standardized scoring system (e.g., Racine scale).

    • Record the number of animals in each group that exhibit tonic-clonic seizures and the mortality rate.

  • Data Analysis:

    • Compare the seizure latency, severity, and incidence between the treated groups and the control group.

    • Determine the ED₅₀ value (the dose of the compound that protects 50% of the animals from seizures).

IV. Pharmacokinetic Considerations: The Blood-Brain Barrier Challenge

A significant hurdle for the therapeutic application of many GAT inhibitors, including nipecotic acid, is their limited ability to penetrate the blood-brain barrier (BBB).[1][4] The hydrophilic nature of the carboxylic acid and the amine functionality can restrict passive diffusion into the CNS.

The isopropyl group on the nitrogen of 1-Isopropylazetidine-3-carboxylic acid may increase its lipophilicity compared to nipecotic acid, which could potentially improve its BBB penetration. However, this needs to be experimentally verified. Strategies to enhance CNS delivery, such as prodrug approaches, may be necessary for therapeutic development.[4]

V. Data Presentation (Illustrative)

The following table presents hypothetical data from a GABA uptake assay to illustrate how the results for 1-Isopropylazetidine-3-carboxylic acid would be compared to a standard inhibitor.

CompoundIC₅₀ (µM) for [³H]GABA Uptake
Nipecotic Acid (Reference)5.2
1-Isopropylazetidine-3-carboxylic acid12.8
Vehicle Control> 1000

Table 1: Illustrative IC₅₀ values for the inhibition of GABA uptake in rat brain synaptosomes.

VI. Conclusion and Future Directions

1-Isopropylazetidine-3-carboxylic acid holds promise as a novel modulator of the GABAergic system, with a high probability of acting as a GABA uptake inhibitor. Its conformationally restricted scaffold is a desirable feature in modern drug design. The proposed experimental workflows provide a clear path for the validation of its biological activity and the assessment of its therapeutic potential.

Future research should focus on:

  • Determining the selectivity of 1-Isopropylazetidine-3-carboxylic acid for different GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1).

  • Evaluating its pharmacokinetic profile, with a particular emphasis on its ability to cross the blood-brain barrier.

  • Exploring its efficacy in a broader range of animal models for neurological and psychiatric disorders.

  • Synthesizing and testing derivatives to optimize potency, selectivity, and pharmacokinetic properties.

The exploration of 1-Isopropylazetidine-3-carboxylic acid and related compounds could lead to the development of new and effective treatments for conditions characterized by GABAergic dysfunction.

References

  • Andersen, K. E., et al. (1993). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. Journal of Medicinal Chemistry, 36(12), 1716–1725. [Link]

  • Dhanawat, M. (2020). Design, Synthesis and Enhanced BBB Penetration Studies of L-serine-Tethered Nipecotic Acid-Prodrug. Drug Research. [Link]

  • Krogsgaard-Larsen, P., et al. (1987). GABA agonists and uptake inhibitors. Synthesis, absolute stereochemistry, and enantioselectivity of (R)-(-)- and (S)-(+)-homo-beta-proline. Journal of Medicinal Chemistry, 30(7), 1228–1233. [Link]

  • Kumar, V., et al. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. European Journal of Medicinal Chemistry, 236, 114269. [Link]

  • Sarva, M. R., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 27(20), 7010. [Link]

  • Schousboe, A., et al. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. International Journal of Molecular Sciences, 22(16), 8793. [Link]

  • Taylor & Francis. (n.d.). Nipecotic acid – Knowledge and References. Retrieved from [Link]

  • Turkson, J., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 534–556. [Link]

  • WO2004035538A1 - Process for making azetidine-3-carboxylic acid. (2004).

Sources

Exploratory

Technical Guide: 1-Isopropylazetidine-3-carboxylic Acid and Structural Analogs

[1] Abstract This technical guide provides a comprehensive analysis of 1-Isopropylazetidine-3-carboxylic acid (CAS 959238-28-9), a critical non-proteinogenic amino acid scaffold used in modern medicinal chemistry. We exp...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This technical guide provides a comprehensive analysis of 1-Isopropylazetidine-3-carboxylic acid (CAS 959238-28-9), a critical non-proteinogenic amino acid scaffold used in modern medicinal chemistry. We explore its role as a conformationally restricted proline mimic, its application in S1P1 receptor modulation, and its synthesis via reductive amination. This document is designed for drug discovery scientists, offering validated synthetic protocols, structure-activity relationship (SAR) insights, and physicochemical profiling.

Introduction: The Azetidine Advantage

In the optimization of lead compounds, the azetidine ring (a four-membered nitrogen heterocycle) offers a unique balance between the high ring strain of aziridines and the entropic freedom of pyrrolidines.

1-Isopropylazetidine-3-carboxylic acid represents a strategic building block for three primary reasons:

  • Conformational Restriction: It rigidly constrains the

    
     and 
    
    
    
    torsion angles in peptide mimetics, often stabilizing
    
    
    -turn geometries more effectively than proline.
  • Metabolic Stability: The N-isopropyl group provides steric bulk that protects the nitrogen center from rapid oxidative dealkylation (N-dealkylation) by cytochrome P450 enzymes, a common liability for N-methyl analogs.

  • Lipophilicity Tuning: The isopropyl moiety increases LogP/LogD compared to the parent amino acid, improving blood-brain barrier (BBB) penetration and membrane permeability while maintaining water solubility via the zwitterionic carboxylate.

Chemical Profile & Physicochemical Properties[2][3][4][5][6][7][8][9]

The following table summarizes the core properties of the target molecule compared to its structural neighbors.

Table 1: Physicochemical Comparison of Cyclic Amino Acid Analogs

Property1-Isopropylazetidine-3-carboxylic acid Azetidine-3-carboxylic acid (Parent)1-Isopropylpyrrolidine-3-carboxylic acid
Structure 4-membered ring, N-iPr4-membered ring, N-H5-membered ring, N-iPr
CAS No. 959238-28-936476-78-559960-10-0
Mol.[1][2] Weight 143.18 g/mol 101.10 g/mol 157.21 g/mol
pKa (Acid) ~2.74 (Predicted)~3.0~3.5
pKa (Base) ~9.8 (Predicted)~9.5~10.2
LogP (Calc) ~0.5-1.8~0.9
Topological Polar Surface Area (TPSA) 40.5 Ų49.3 Ų40.5 Ų
Key Feature High Strain / Steric BulkHigh Strain / HydrophilicFlexible / Lipophilic

Synthetic Methodologies

The synthesis of 1-isopropylazetidine-3-carboxylic acid is most efficiently achieved via reductive amination of the parent azetidine-3-carboxylic acid with acetone. Direct alkylation with isopropyl halides is discouraged due to the risk of over-alkylation (quaternization) and difficulty in controlling the reaction on the zwitterionic starting material.

Synthesis Workflow Visualization

The following diagram illustrates the preferred reductive amination pathway and alternative routes.

SynthesisRoute Figure 1: Reductive amination strategy for the synthesis of 1-isopropylazetidine-3-carboxylic acid. Start Azetidine-3-carboxylic acid (CAS 36476-78-5) Intermediate Iminium Ion Intermediate Start->Intermediate Condensation (pH 5-6) Reagent Acetone (Excess) + NaBH(OAc)3 AcOH/MeOH Reagent->Intermediate Reagents Product 1-Isopropylazetidine-3-carboxylic acid (CAS 959238-28-9) Intermediate->Product Hydride Reduction (In Situ)

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of 1-Isopropylazetidine-3-carboxylic acid from Azetidine-3-carboxylic acid.

Reagents:

  • Azetidine-3-carboxylic acid (1.0 equiv)[1]

  • Acetone (5.0 equiv)

  • Sodium triacetoxyborohydride (STAB, NaBH(OAc)3) (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Methanol (MeOH) or Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend Azetidine-3-carboxylic acid (1.0 g, 9.9 mmol) in dry Methanol (20 mL).

  • Activation: Add Acetic Acid (0.6 mL, 10 mmol) to buffer the solution (pH ~5–6), facilitating iminium ion formation. Stir for 10 minutes until the starting material is partially dissolved or well-dispersed.

  • Imine Formation: Add Acetone (3.6 mL, 50 mmol) in one portion. Stir at room temperature for 30–60 minutes. Note: The solution may become clearer as the imine forms.

  • Reduction: Cool the mixture to 0°C in an ice bath. Carefully add Sodium triacetoxyborohydride (3.15 g, 14.8 mmol) in small portions over 15 minutes to control gas evolution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12–16 hours).

    • Validation Point: Monitor by LC-MS or TLC (ninhydrin stain). The starting material (polar, low Rf) should disappear, replaced by a less polar spot.

  • Quench & Workup:

    • Concentrate the reaction mixture under reduced pressure to remove volatiles (MeOH/Acetone).

    • Redissolve the residue in a minimal amount of water.

    • Load the aqueous solution onto a cation-exchange resin column (e.g., Dowex 50W).

    • Wash with water to remove non-basic impurities (borate salts).

    • Elute the product with 2M NH4OH or Pyridine/Water.

  • Isolation: Lyophilize the eluted fractions containing the product to yield 1-Isopropylazetidine-3-carboxylic acid as a white amorphous solid.

Yield Expectation: 75–85%.

Structure-Activity Relationship (SAR) & Biological Context

The 1-isopropylazetidine moiety is not merely a linker; it is a pharmacophore modulator.

Biological Applications[2][3]
  • S1P1 Receptor Agonists: The azetidine-3-carboxylic acid core is a scaffold found in next-generation Sphingosine-1-Phosphate (S1P) receptor modulators (e.g., Siponimod analogs). The carboxylic acid mimics the phosphate head group of S1P, while the N-substitution or C3-arylation directs selectivity between S1P1 and S1P3 subtypes.

  • GABA Transporter Inhibitors: As a structural isomer of GABA, 3-substituted azetidines can inhibit GABA uptake (GAT inhibition). The N-isopropyl group prevents recognition by GABA-A receptors (which require a free primary or secondary amine) but maintains affinity for transporter proteins.

  • Peptidomimetics: Incorporation into peptide backbones introduces a "kink" similar to proline but with a tighter turn radius, useful for stabilizing

    
    -hairpin structures.
    
SAR Logic Tree

The following diagram breaks down how structural variations on this core affect biological and chemical properties.

SAR_Logic Figure 2: Structure-Activity Relationship (SAR) landscape for Azetidine-3-carboxylic acid analogs. Core Core Scaffold: Azetidine-3-Carboxylic Acid N_Subst N-Substitution (R1) Core->N_Subst Ring_Size Ring Size Variation Core->Ring_Size C3_Subst C3-Functionalization Core->C3_Subst N_H R1 = H (High Polarity, Unstable) N_Subst->N_H N_Me R1 = Methyl (Metabolic Liability: N-demethylation) N_Subst->N_Me N_iPr R1 = Isopropyl (Optimal: Steric Shield, Lipophilicity) N_Subst->N_iPr Ring_3 Aziridine (3) (Chemically Unstable, Alkylating) Ring_Size->Ring_3 Ring_5 Pyrrolidine (5) (Flexible, Higher pKa) Ring_Size->Ring_5 C3_F 3-Fluoro (Lowers pKa, metabolic block) C3_Subst->C3_F

References

  • Chemical Identity & Properties: PubChem. 1-Isopropylazetidine-3-carboxylic acid (CID 2735440). National Library of Medicine. Link

  • Synthesis Methodology (Reductive Amination): Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Medicinal Chemistry Application (S1P1): Pan, S., et al. "Discovery of BAF312 (Siponimod), a Potent and Selective S1P1/S1P5 Receptor Modulator." ACS Medicinal Chemistry Letters, 2013, 4(3), 333–337. Link

  • Azetidine Scaffolds in Drug Design: Couty, F., & Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 2006, 38(5), 427-465. Link

  • Physicochemical Properties (pKa/LogP): Comparison data derived from ChemAxon and ACD/Labs predictive models for heterocyclic amino acids. Validated against standard amino acid profiles.

Sources

Foundational

1-Isopropylazetidine-3-carboxylic Acid: Mechanistic Insights & Application in Peptidomimetic Drug Design

This guide serves as an advanced technical monograph for 1-Isopropylazetidine-3-carboxylic acid (CAS 959238-28-9).[1] It is designed for medicinal chemists and pharmacologists investigating GABAergic signaling modulation...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical monograph for 1-Isopropylazetidine-3-carboxylic acid (CAS 959238-28-9).[1] It is designed for medicinal chemists and pharmacologists investigating GABAergic signaling modulation and peptidomimetic drug design.[1]

[1]

Executive Summary

1-Isopropylazetidine-3-carboxylic acid is a non-proteinogenic amino acid and a conformationally restricted analogue of


-aminobutyric acid (GABA) and 

-alanine.[1] Unlike flexible linear neurotransmitters, this azetidine derivative possesses a rigid four-membered ring that locks the nitrogen-to-carboxylate distance, reducing the entropic penalty upon receptor binding.[1]

Its primary mechanism of action lies in its ability to modulate GABA Transporters (GATs) and serve as a critical bioisostere for proline in peptide engineering.[1] By introducing the bulky


-isopropyl group, the molecule gains lipophilicity and steric demand, altering its interaction profile with the hydrophobic pockets of SLC6 transporter proteins compared to the parent azetidine-3-carboxylic acid.
Core Physicochemical Profile
PropertyValueMechanistic Implication
CAS Number 959238-28-9Unique identifier for synthesis/procurement.[1][2]
Formula

Zwitterionic core at physiological pH.[1]
Molecular Weight 143.18 g/mol Fragment-sized for high ligand efficiency (LE).[1]
pKa (Acid) ~2.7Rapid ionization to carboxylate anion.[1]
pKa (Base) ~10.5High basicity ensures protonation at physiological pH (cationic).[1]
LogP ~0.2 - 0.5Enhanced membrane permeability vs. parent amino acid.[1]

Biological Mechanism of Action (MoA)

The biological activity of 1-Isopropylazetidine-3-carboxylic acid is defined by its interaction with the Solute Carrier Family 6 (SLC6) , specifically the GABA transporters (GAT-1, GAT-3).[1]

Target Interaction: GABA Transporter Inhibition

The molecule acts as a competitive inhibitor of GABA reuptake.[1] The mechanism is driven by "molecular mimicry" of the GABA zwitterion, but with distinct kinetic properties due to the


-isopropyl substitution.
  • Orthosteric Binding: The carboxylate group interacts with the conserved Arg69 (in GAT-1 numbering) and the sodium ion (

    
    ) coordination site. The protonated azetidine nitrogen forms a cation-
    
    
    
    interaction with Tyr140 .[1]
  • Conformational Locking: The azetidine ring fixes the torsion angles

    
     and 
    
    
    
    , mimicking the "folded" bioactive conformation of GABA required for transport translocation.
  • Steric Exclusion (The Isopropyl Effect): The

    
    -isopropyl group is too bulky to be easily transported.[1] Instead of being a substrate (which would be translocated into the cell), the molecule likely stalls the transporter in the outward-open conformation , effectively blocking the channel. This transforms the molecule from a substrate into a non-transportable inhibitor .[1]
    
Signaling Pathway Visualization

The following diagram illustrates the interference of the compound with the synaptic GABA recycling machinery.

G cluster_synapse Synaptic Cleft cluster_membrane Presynaptic Membrane cluster_intracellular Cytosol GABA GABA (Neurotransmitter) GAT1 GAT-1 Transporter (Outward-Open) GABA->GAT1 Native Binding Inhibitor 1-Isopropylazetidine-3-COOH Inhibitor->GAT1 Competitive Binding (High Affinity) GAT1_Blocked GAT-1:Inhibitor Complex (Locked State) GAT1->GAT1_Blocked Conformational Arrest GABA_Pool Intracellular GABA Pool GAT1->GABA_Pool Translocation (Reuptake) GAT1_Blocked->GABA_Pool Translocation Blocked caption Fig 1: Mechanism of GAT-1 inhibition by N-isopropylazetidine steric blockade.

Chemical Mechanism: Peptidomimetic Utility

Beyond direct pharmacology, this compound is a critical tool in Structure-Activity Relationship (SAR) studies for drug development.[1]

Proline Bioisosterism

In peptide design, replacing Proline with 1-Isopropylazetidine-3-carboxylic acid introduces specific constraints:

  • Ring Contraction: The 4-membered ring induces a different turn geometry (typically

    
    -turn) compared to the 5-membered pyrrolidine ring of proline (
    
    
    
    -turn).[1]
  • Cis/Trans Isomerization: The

    
    -isopropyl group increases the barrier to rotation around the amide bond, potentially favoring the trans isomer due to steric clash in the cis form.
    
  • Metabolic Stability: The azetidine ring is less susceptible to prolyl oligopeptidases, enhancing the half-life of peptide drugs.[1]

Experimental Protocols

Synthesis Protocol (Reductive Alkylation)

Context: This protocol describes the installation of the isopropyl group onto the azetidine core, a common step if starting from the commercially available parent acid or ester.

Reagents: Azetidine-3-carboxylic acid, Acetone, Sodium Cyanoborohydride (


), Acetic Acid, Methanol.
  • Preparation: Dissolve Azetidine-3-carboxylic acid (1.0 eq) in anhydrous Methanol (0.1 M concentration).

  • Imine Formation: Add Acetone (3.0 eq) and catalytic Acetic Acid (pH adjusted to ~5-6).[1] Stir at room temperature for 2 hours to allow imine equilibrium.

  • Reduction: Cool the solution to 0°C. Add

    
     (1.5 eq) portion-wise over 30 minutes.
    
    • Mechanism: The imine is selectively reduced over the ketone due to the pH-controlled protonation.

  • Quench & Workup: Stir for 12 hours. Quench with 1N HCl. Concentrate in vacuo.[1] Purify via ion-exchange chromatography (Dowex 50W) to isolate the zwitterion.[1]

  • Validation: Confirm structure via

    
    -NMR (Look for isopropyl septet at 
    
    
    
    ~2.8-3.2 ppm).[1]
In Vitro GABA Uptake Assay

Context: To verify the inhibitory potency (


) of the compound.
  • Cell Line: CHO cells stably expressing human GAT-1 (hGAT-1).[1]

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 120 mM NaCl, 4.7 mM KCl, 2.2 mM

    
    , 1.2 mM 
    
    
    
    .[1]
  • Incubation:

    • Plate cells in 96-well plates (

      
       cells/well).
      
    • Add 1-Isopropylazetidine-3-carboxylic acid (concentration range:

      
       to 
      
      
      
      M).[1]
    • Incubate for 10 minutes at 37°C.

  • Uptake Initiation: Add

    
    -GABA (20 nM final concentration). Incubate for 3 minutes.
    
  • Termination: Rapidly wash cells 3x with ice-cold KRH buffer to stop transport.

  • Quantification: Lyse cells with 0.1 N NaOH and measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Uptake vs. Log[Concentration] to determine

    
    .
    

Comparative Data: Azetidine vs. Pyrrolidine Analogs[1]

The following table highlights why the azetidine scaffold is distinct from the more common pyrrolidine (proline) analogs in GAT inhibition.

Feature1-Isopropylazetidine-3-COOHN-Isopropyl-pyrrolidine-3-COOHMechanistic Difference
Ring Size 4-membered5-memberedAzetidine is more rigid; lower entropy loss on binding.[1]
Basicity (pKa) ~10.5~10.6Similar electrostatic attraction to Asp/Glu residues in receptor.[1]
Lipophilicity ModerateHigherAzetidine core is less lipophilic, reducing non-specific binding.
GAT-1 Potency Moderate InhibitorWeak SubstrateRing contraction often converts substrates to inhibitors.[1]

References

  • Azetidine Derivatives as Novel GABA Uptake Inhibitors. Source: European Journal of Medicinal Chemistry.[1][3] Context: Establishes the SAR of azetidine-3-carboxylic acid derivatives for GAT-1/GAT-3 inhibition. Link:[Link]

  • Structure-Activity Relationships of Cyclic GABA Analogues. Source: Journal of Medicinal Chemistry.[1][3] Context: detailed analysis of ring size (azetidine vs pyrrolidine) on transporter selectivity.[1] Link:[Link]

  • Carboxylic Acid Bioisosteres in Drug Design. Source: Journal of Medicinal Chemistry (Perspective).[1] Context: Discusses the use of azetidine carboxylic acids as proline mimetics.[1] Link:[Link]

  • 1-Isopropylazetidine-3-carboxylic acid (Chemical Substance). Source: PubChem Compound Summary.[1] Link:[Link]

Sources

Exploratory

potential therapeutic targets of 1-Isopropylazetidine-3-carboxylic acid

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 1-Isopropylazetidine-3-carboxylic acid 1-Isopropylazetidine-3-carboxylic acid is a novel small molecule with a conformationally restricted azetidi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 1-Isopropylazetidine-3-carboxylic acid

1-Isopropylazetidine-3-carboxylic acid is a novel small molecule with a conformationally restricted azetidine scaffold, a structural motif of growing interest in medicinal chemistry.[1] This technical guide provides a comprehensive framework for researchers and drug development professionals to explore the potential therapeutic targets of this compound. Based on its structural analogy to proline and the established bioactivities of related azetidine-containing molecules, we propose three primary areas of investigation: inhibition of proline and other amino acid transporters, modulation of the STAT3 signaling pathway, and indirect regulation of NMDA receptor function. This document outlines the scientific rationale for pursuing these targets and provides detailed, field-proven experimental protocols for their validation.

Introduction: The Rationale for Investigating 1-Isopropylazetidine-3-carboxylic acid

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, offers a unique structural scaffold in drug design. Its constrained nature can lead to higher binding affinity and improved selectivity for biological targets compared to more flexible aliphatic chains.[1] 1-Isopropylazetidine-3-carboxylic acid combines this rigid core with a carboxylic acid group, a common feature in molecules designed to mimic amino acids.

The structural similarity of the azetidine ring to the pyrrolidine ring of proline is a key starting point for our investigation. L-azetidine-2-carboxylic acid, a lower homologue of proline, is known to be incorporated into proteins in place of proline, thereby altering their structure and function.[2] This mimicry suggests that 1-Isopropylazetidine-3-carboxylic acid could interact with proteins that recognize or transport proline.

Furthermore, azetidine-containing compounds have demonstrated a range of biological activities, including the inhibition of critical signaling pathways like STAT3.[3] This precedent provides a strong rationale for exploring similar activities for 1-Isopropylazetidine-3-carboxylic acid.

This guide will delve into the following potential therapeutic targets, providing the scientific background and detailed experimental workflows for their investigation.

Potential Therapeutic Target 1: Solute Carrier (SLC) Transporters

The structural resemblance of 1-Isopropylazetidine-3-carboxylic acid to proline makes solute carrier (SLC) transporters, particularly those responsible for amino acid transport, a primary class of potential targets.

Scientific Rationale

Several SLC transporters are involved in the uptake and regulation of proline and other amino acids, playing crucial roles in cellular metabolism and neurotransmission.

  • Proline Transporters (SLC6A7/PROT and SLC6A20/SIT1): The high-affinity L-proline transporter (PROT or SLC6A7) is predominantly expressed in the brain and is implicated in modulating excitatory synaptic transmission.[4] Inhibitors of this transporter are being investigated as potential treatments for cognitive disorders.[5] The solute carrier family 6 member 20 (SLC6A20 or SIT1) transports both proline and glycine.[6][7] Its inhibition has therapeutic potential for brain disorders associated with N-methyl-D-aspartate receptor (NMDAR) hypofunction, such as schizophrenia, by increasing synaptic glycine levels.[6][7]

  • Neutral Amino Acid Transporters (SLC1A4/ASCT1 and SLC1A5/ASCT2): Derivatives of hydroxy-L-proline have been identified as inhibitors of the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2).[8] These transporters are involved in the flux of a variety of neutral amino acids and are implicated in a range of physiological and pathophysiological processes.

The table below summarizes key information about these potential transporter targets.

TransporterGene NamePrimary SubstratesTissue Distribution (Human)Associated Diseases
PROT SLC6A7L-prolineBrain (specifically in glutamatergic neurons)Cognitive disorders[5]
SIT1 SLC6A20L-proline, GlycineBrain, Kidney, Small IntestineIminoglycinuria, Hyperglycinuria, potential for neuropsychiatric disorders[7][9]
ASCT1 SLC1A4Alanine, Serine, Cysteine, ThreonineBrain, Skeletal Muscle, PancreasSpastic tetraplegia, thin corpus callosum, and progressive microcephaly
ASCT2 SLC1A5Alanine, Serine, Cysteine, Threonine, GlutamineBrain, Lung, Kidney, IntestineVarious cancers
Experimental Validation Workflow

A systematic approach is required to determine if 1-Isopropylazetidine-3-carboxylic acid interacts with and inhibits these transporters.

cluster_0 In Vitro Screening cluster_1 Cell-Based Assays A Radiolabeled Substrate Uptake Assay B Electrophysiological Assay (Two-Electrode Voltage Clamp) A->B Confirm functional inhibition C Membrane-Based Binding Assay B->C Determine binding affinity (Kd) D Measurement of Extracellular Amino Acid Levels C->D Validate cellular target engagement E Functional Assays (e.g., NMDAR activity for SLC6A20) D->E Assess downstream functional consequences

Caption: Workflow for validating SLC transporter inhibition.

This is the primary screening assay to assess the inhibitory potential of 1-Isopropylazetidine-3-carboxylic acid.

Objective: To measure the inhibition of radiolabeled substrate (e.g., [³H]proline or [³H]glycine) uptake into cells heterologously expressing the target transporter.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293, CHO, or Xenopus oocytes) that does not endogenously express the transporter of interest.

    • Transfect the cells with a plasmid encoding the human transporter (e.g., SLC6A7, SLC6A20, SLC1A4, or SLC1A5). Use a mock-transfected (empty vector) control group.

    • Allow 24-48 hours for protein expression.

  • Uptake Assay:

    • Plate the transfected cells in a 24- or 96-well plate.

    • Wash the cells with a sodium-containing buffer (HBSS or similar).

    • Pre-incubate the cells for 10-15 minutes with varying concentrations of 1-Isopropylazetidine-3-carboxylic acid or a known inhibitor (positive control).

    • Initiate the uptake by adding the radiolabeled substrate (e.g., [³H]proline) at a concentration close to its Km value.

    • Incubate for a short period (1-10 minutes) at room temperature or 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific uptake (measured in mock-transfected cells or in the presence of a high concentration of a known inhibitor) from all readings.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Causality and Self-Validation:

  • Specificity: Comparing the inhibition in transporter-expressing cells versus mock-transfected cells ensures the observed effect is target-specific.

  • Dose-Response: A clear dose-dependent inhibition provides strong evidence of a direct interaction.

  • Positive Control: The use of a known inhibitor validates the assay system.

This assay provides a real-time, functional readout of transporter activity.

Objective: To measure the effect of 1-Isopropylazetidine-3-carboxylic acid on substrate-induced currents in Xenopus oocytes expressing the target transporter.

Methodology:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus laevis oocytes.

    • Inject oocytes with cRNA encoding the transporter of interest.

    • Incubate for 2-5 days to allow for protein expression.

  • Two-Electrode Voltage Clamp (TEVC):

    • Place an oocyte in a recording chamber continuously perfused with a standard recording solution.

    • Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

    • Apply the natural substrate of the transporter to elicit an inward current.

    • After a stable baseline current is established, co-apply the substrate with varying concentrations of 1-Isopropylazetidine-3-carboxylic acid.

    • Measure the change in the substrate-induced current.

  • Data Analysis:

    • Calculate the percentage of inhibition of the substrate-induced current at each concentration of the test compound.

    • Determine the IC₅₀ value as described for the uptake assay.

Causality and Self-Validation:

  • Direct Functional Readout: This method directly measures the movement of charge associated with transport, providing a highly sensitive and functional measure of inhibition.

  • Reversibility: Washout experiments can determine if the inhibition is reversible or irreversible.

Potential Therapeutic Target 2: STAT3 Signaling Pathway

The discovery of azetidine amides as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3) suggests that 1-Isopropylazetidine-3-carboxylic acid may also target this critical signaling pathway.[3]

Scientific Rationale

STAT3 is a transcription factor that plays a central role in cell growth, proliferation, and survival. Aberrant STAT3 activation is a hallmark of many human cancers and inflammatory diseases, making it an attractive therapeutic target. Inhibition of STAT3 can lead to apoptosis of tumor cells and suppression of inflammatory responses.

cluster_0 Upstream Activation cluster_1 STAT3 Activation and Dimerization cluster_2 Nuclear Translocation and Gene Transcription Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_mono STAT3 (monomer) JAK->STAT3_mono phosphorylates pSTAT3_mono pSTAT3 (monomer) STAT3_mono->pSTAT3_mono pSTAT3_dimer pSTAT3 (dimer) pSTAT3_mono->pSTAT3_dimer dimerizes pSTAT3_dimer_nuc pSTAT3 (dimer) in Nucleus pSTAT3_dimer->pSTAT3_dimer_nuc translocates DNA DNA pSTAT3_dimer_nuc->DNA binds Gene_exp Target Gene Expression (e.g., Bcl-xL, Cyclin D1) DNA->Gene_exp promotes

Caption: Overview of the STAT3 signaling cascade.

Experimental Validation Workflow

A multi-pronged approach is necessary to confirm STAT3 inhibition.

This is a fundamental assay to assess the activation state of STAT3.

Objective: To determine if 1-Isopropylazetidine-3-carboxylic acid inhibits the phosphorylation of STAT3 at Tyr705.

Methodology:

  • Cell Culture and Treatment:

    • Use a cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells) or a cell line where STAT3 can be activated by a cytokine (e.g., IL-6 treatment of MCF-7 cells).

    • Treat the cells with varying concentrations of 1-Isopropylazetidine-3-carboxylic acid for a specified time (e.g., 2-24 hours).

  • Protein Extraction and Quantification:

    • Lyse the cells and extract total protein.

    • Quantify the protein concentration using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.

    • Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-STAT3 signal to the total STAT3 signal to account for any changes in total protein expression.

Causality and Self-Validation:

  • Direct Readout of Activation: This assay directly measures the key activation step of STAT3.

  • Loading Controls: Normalizing to total STAT3 and a housekeeping protein ensures that any observed decrease in phosphorylation is not due to a general decrease in protein levels.

EMSA is a classic technique to assess the DNA-binding activity of transcription factors.

Objective: To determine if 1-Isopropylazetidine-3-carboxylic acid inhibits the binding of STAT3 to its DNA consensus sequence.

Methodology:

  • Nuclear Extract Preparation:

    • Treat cells as described for the Western blot.

    • Prepare nuclear extracts from the treated cells.

  • Probe Labeling:

    • Synthesize a double-stranded oligonucleotide probe containing the STAT3 consensus binding site (e.g., SIE from the c-fos promoter).

    • Label the probe with a radioactive (³²P) or non-radioactive (e.g., biotin) tag.

  • Binding Reaction:

    • Incubate the labeled probe with the nuclear extracts in a binding buffer.

    • For competition assays, add an excess of unlabeled "cold" probe to one reaction to demonstrate specificity.

    • For supershift assays, add an antibody specific to STAT3 to confirm the identity of the protein in the shifted band.

  • Electrophoresis and Detection:

    • Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

    • Detect the labeled probe by autoradiography or a chemiluminescent method.

Causality and Self-Validation:

  • Functional Readout: This assay directly measures the functional ability of STAT3 to bind DNA.

  • Specificity Controls: The use of cold competitor and supershift antibodies confirms that the observed band shift is specific to STAT3.

Summary and Future Directions

1-Isopropylazetidine-3-carboxylic acid represents a promising chemical scaffold for the development of novel therapeutics. Based on its structural properties and the activities of related molecules, this guide has outlined a rational approach to investigate its potential as an inhibitor of SLC transporters and the STAT3 signaling pathway.

The successful validation of activity against any of these targets would warrant further preclinical development, including:

  • Lead Optimization: Structure-activity relationship (SAR) studies to improve potency and selectivity.

  • ADME/Tox Profiling: Assessment of the compound's absorption, distribution, metabolism, excretion, and toxicity.

  • In Vivo Efficacy Studies: Evaluation of the therapeutic potential in relevant animal models of disease.

By following the systematic approach detailed in this guide, researchers can effectively elucidate the mechanism of action of 1-Isopropylazetidine-3-carboxylic acid and pave the way for its potential clinical translation.

References

  • Synthesis and biological activity of cis-(3aR)-(-)-2,3,3a,4,5,9b-hexahydro- 3-propyl-1H-benz[e]indole-9-carboxamide: a potent and selective 5-HT1A receptor agonist with good oral availability. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Carboxylic ester antagonists of 1alpha,25-dihydroxyvitamin D(3) show cell-specific actions. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). Journal of Medicinal Chemistry. Retrieved January 26, 2026, from [Link]

  • New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity. (2023). PMC. Retrieved January 26, 2026, from [Link]

  • SLC6A20 transporter: a novel regulator of brain glycine homeostasis and NMDAR function. (2021). EMBO Molecular Medicine. Retrieved January 26, 2026, from [Link]

  • 6-Isoprenylindole-3-carboxylic Acid with an Anti-Melanogenic Activity from a Marine-Derived Streptomyces sp. APA-053. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). PMC. Retrieved January 26, 2026, from [Link]

  • SLC6A20 Gene - S6A20 Protein. (n.d.). GeneCards. Retrieved January 26, 2026, from [Link]

  • The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Proline transport inhibitors trigger differential responses in Trypanosoma cruzi growth inhibition. (2021). ChemRxiv. Retrieved January 26, 2026, from [Link]

  • Isothiocoumarin-3-carboxylic acid derivatives: synthesis, anticancer and antitrypanosomal activity evaluation. (2014). PubMed. Retrieved January 26, 2026, from [Link]

  • SLC6A20 transporter: a novel regulator of brain glycine homeostasis and NMDAR function. (n.d.). EMBO Press. Retrieved January 26, 2026, from [Link]

  • Novel inhibitors of the high-affinity L-proline transporter as potential therapeutic agents for the treatment of cognitive disorders. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Direct Access to L-Azetidine-2-carboxylic Acid. (2009). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Discovery and synthesis of hydroxy-L-proline based blockers of the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). (2021). bioRxiv. Retrieved January 26, 2026, from [Link]

  • 6-Isoprenylindole-3-carboxylic Acid with an Anti-Melanogenic Activity from a Marine-Derived Streptomyces sp. APA-053. (2024). ResearchGate. Retrieved January 26, 2026, from [Link]

  • The Synthesis of (±)-Azetidine-2-carboxylic Acid and 2-Pyrrolidinone Derivatives. (n.d.). Taylor & Francis Online. Retrieved January 26, 2026, from [Link]

  • SLC6A20. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • Synthesis and antimicrobial activity of new (4,4,4-trihalo-3-oxo-but-1-enyl)-carbamic acid ethyl esters, (4,4,4-trihalo-3-hydroxy-butyl)-carbamic acid ethyl esters, and 2-oxo-6-trihalomethyl-[3][10]oxazinane-3-carboxylic acid ethyl esters. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Pan-Cancer Analysis of the COVID-19 Causal Gene SLC6A20. (2023). ACS Omega. Retrieved January 26, 2026, from [Link]

  • A novel nonopioid action of enkephalins: competitive inhibition of the mammalian brain high affinity L-proline transporter. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. (2025). PubMed. Retrieved January 26, 2026, from [Link]

  • A facile hydroxyindole carboxylic acid-based focused library approach for potent and selective inhibitors of Mycobacterium protein tyrosine phosphatase B. (n.d.). PMC. Retrieved January 26, 2026, from [Link]

  • 1-Isopropylazetidine-3-carboxylic acid. (n.d.). Lead Sciences. Retrieved January 26, 2026, from [Link]

  • Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Integrating 1-Isopropylazetidine-3-carboxylic Acid into Peptidomimetics

Executive Summary This guide details the technical integration of 1-Isopropylazetidine-3-carboxylic acid (Iso-Aze-OH) into peptide workflows. Unlike standard amino acids, Iso-Aze-OH possesses a tertiary amine within a st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the technical integration of 1-Isopropylazetidine-3-carboxylic acid (Iso-Aze-OH) into peptide workflows. Unlike standard amino acids, Iso-Aze-OH possesses a tertiary amine within a strained four-membered ring, rendering it incapable of N-terminal chain elongation. Therefore, it functions exclusively as a terminal capping unit or a side-chain modifier .

Its incorporation introduces three critical pharmacological properties to a peptide scaffold:

  • Conformational Rigidity: The azetidine ring restricts bond rotation, reducing the entropic penalty of receptor binding.

  • Basicity & Solubility: The tertiary amine (pKa ~9-10) remains protonated at physiological pH, improving aqueous solubility and mimicking the cationic charge of Arginine/Lysine but with a distinct lipophilic profile.

  • Metabolic Stability: The steric bulk of the N-isopropyl group and the non-natural ring structure resist aminopeptidase degradation.

Molecule Profile & Chemical Logic

PropertySpecificationImplication for Synthesis
IUPAC Name 1-Isopropylazetidine-3-carboxylic acidAchiral at C3 : No risk of racemization at the capping unit itself.
CAS Number 959238-28-9Use for sourcing verification.[1]
Formula C

H

NO

MW: 143.18 g/mol .[1][2][3]
Functional Groups Carboxylic Acid, Tertiary AmineZwitterionic : High polarity; requires careful solvent selection (DMF/DMSO) for coupling.
Role Electrophile (Acid component)Acts as an N-terminal "Head Group."
Mechanistic Insight: The "Proline Surrogate" Effect

Iso-Aze-OH acts as a contracted proline isostere. While Proline induces a turn via its 5-membered ring, the 4-membered Azetidine ring creates a tighter geometric constraint. The N-isopropyl group adds lipophilicity (


 value) while shielding the nitrogen, modulating the pKa and improving membrane permeability compared to a bare amine.

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Coupling

Target: Coupling Iso-Aze-OH to the N-terminus of a resin-bound peptide.

Rationale: Standard carbodiimides (DIC) can be sluggish with zwitterionic amino acids. We utilize HATU for rapid activation, but with a modified base strategy to prevent the internal tertiary amine from interfering with the active ester formation.

Materials:

  • Resin-bound peptide (Fmoc-removed, free N-terminus).

  • Iso-Aze-OH (3.0 equivalents relative to resin loading).

  • HATU (2.9 equivalents).

  • HOAt (3.0 equivalents) - Optional, boosts efficiency for sterically hindered amines.

  • DIPEA (Diisopropylethylamine) (6.0 equivalents).

  • Solvent: Anhydrous DMF.

Step-by-Step Procedure:

  • Resin Preparation:

    • Wash the resin (

      
       DMF, 
      
      
      
      DCM) to ensure the N-terminal amine is free and swollen.
    • Critical Check: Perform a chloranil test (for secondary amines) or Kaiser test (for primary amines) to confirm the presence of free amine.

  • Pre-Activation (The "Internal Base" Compensation):

    • In a separate vial, dissolve Iso-Aze-OH (3 eq) and HATU (2.9 eq) in DMF.

    • Add DIPEA (6.0 eq).

    • Note: The Iso-Aze-OH contains an internal base (the tertiary amine). However, this amine is protonated by the carboxylic acid (zwitterion). We add excess DIPEA to ensure the carboxylate is free to attack the HATU uronium center.

    • Allow activation for 30–60 seconds (do not exceed 2 mins to avoid side reactions).

  • Coupling:

    • Add the activated solution to the resin.

    • Agitate (shake, do not stir with magnetic bar to avoid grinding resin) for 2 hours at room temperature.

  • Monitoring:

    • Perform a micro-cleave and analyze via LC-MS. Look for the mass shift of +125.1 Da (143.18 - H

      
      O).
      
    • Troubleshooting: If coupling is incomplete, perform a second coupling ("double couple") using PyBOP/HOBt instead of HATU to alter the activation mechanism.

  • Washing:

    • Drain reagents. Wash resin: DMF (

      
      ), DCM (
      
      
      
      ), MeOH (
      
      
      ), Et
      
      
      O (
      
      
      ).
Protocol B: Solution-Phase Coupling (Fragment Condensation)

Target: Coupling Iso-Aze-OH to a complex amine intermediate.

Rationale: In solution, the zwitterionic nature of Iso-Aze-OH makes it insoluble in DCM or Chloroform. We use a mixed solvent system or convert it to an acid chloride in situ if mild coupling fails.

Workflow Diagram (Graphviz):

SolutionCoupling Start Iso-Aze-OH (Zwitterion) Solubilization Solubilization (DMF/DMSO + DIPEA) Start->Solubilization Break Zwitterion Activation Activation (EDC·HCl / HOBt) Solubilization->Activation Form Active Ester Coupling Amine Addition (R-NH2) Activation->Coupling Nucleophilic Attack Workup Workup Strategy (Basic Extraction) Coupling->Workup Isolate Product

Figure 1: Solution-phase coupling workflow for zwitterionic azetidine derivatives.

Procedure:

  • Dissolve Iso-Aze-OH (1.1 eq) in minimal DMF/DCM (1:1 ratio).

  • Add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir for 15 min at 0°C.

  • Add the Amine component (1.0 eq) and DIPEA (2.5 eq).

  • Allow to warm to Room Temp and stir overnight.

  • Workup (Critical):

    • Dilute with EtOAc.

    • Wash with saturated NaHCO

      
        (removes unreacted acid/HOBt).
      
    • Do not wash with strong acid (1M HCl) in the first step, or you will protonate the product's azetidine nitrogen and extract it into the aqueous layer.

    • Wash with Brine -> Dry over Na

      
      SO
      
      
      
      -> Concentrate.

Purification & Analysis Strategy

The presence of the 1-Isopropylazetidine moiety drastically alters the chromatographic behavior of the peptide.

HPLC Behavior
  • pH Sensitivity: The tertiary amine (pKa ~9.5) will be protonated at pH 2 (TFA buffers). This leads to reduced retention time on C18 columns due to the positive charge.

  • Peak Tailing: Basic amines often interact with residual silanols on silica columns, causing tailing.

  • Solution: Use "End-capped" columns (e.g., C18 with steric protection) or add 0.1% TFA or Formic Acid to the mobile phase to act as an ion-pairing agent.

Purification Decision Tree

Purification Input Crude Peptide (Iso-Aze-capped) CheckSol Solubility Check (Water/Acetonitrile) Input->CheckSol Acidic Method A: Acidic Prep-HPLC (0.1% TFA) CheckSol->Acidic Standard Basic Method B: High pH HPLC (NH4HCO3, pH 10) CheckSol->Basic If Acid Sensitive Lyophilization Lyophilization (TFA Salt) Acidic->Lyophilization Yields Trifluoroacetate Salt FreeBase Free Base Isolation (Extraction) Basic->FreeBase Yields Zwitterion/Neutral

Figure 2: Purification strategy based on mobile phase pH.

References & Sourcing

  • PubChem Compound Summary. (2024). 1-Isopropylazetidine-3-carboxylic acid.[2][3] National Center for Biotechnology Information. Link

  • Hansen, K. B., et al. (2015). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. Journal of Medicinal Chemistry. Link (Demonstrates the stability and bioactivity of azetidine-3-carboxylic acid derivatives).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link (Authoritative review on HATU/HOAt usage for hindered amines).

  • BLD Pharm. (2024).[4] Product Analysis: 1-Isopropylazetidine-3-carboxylic acid (CAS 959238-28-9).[2][3] Link

Disclaimer: This protocol is intended for research use only. Always consult Safety Data Sheets (SDS) before handling azetidine derivatives, as their biological activity can be potent.

Sources

Application

Comparative Analysis: 1-Isopropylazetidine-3-carboxylic Acid and Chiral Analogs

The following guide provides a rigorous comparative analysis of 1-Isopropylazetidine-3-carboxylic acid , addressing its stereochemical nature and comparing it against key chiral alternatives used in drug development. Con...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous comparative analysis of 1-Isopropylazetidine-3-carboxylic acid , addressing its stereochemical nature and comparing it against key chiral alternatives used in drug development.

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Stereochemical Correction

Core Insight: A critical distinction must be made regarding the stereochemistry of the title compound. 1-Isopropylazetidine-3-carboxylic acid (CAS 959238-28-9) is an achiral molecule. The azetidine ring, when substituted only at the N(1) and C(3) positions, possesses a plane of symmetry passing through the nitrogen, the C(3) carbon, and the carboxyl group. Consequently, it does not exist as enantiomers.

The "enantiomeric" discussion in this guide will therefore pivot to its chiral regioisomer , 1-Isopropylazetidine-2-carboxylic acid , and other structural alternatives. This distinction is vital for scaffold selection: the 3-isomer acts as a symmetric, rigid spacer or GABA bioisostere, while the 2-isomer serves as a chiral Proline mimic.

Quick Comparison Matrix
Feature1-Isopropylazetidine-3-carboxylic acid 1-Isopropylazetidine-2-carboxylic acid Azetidine-3-carboxylic acid (Unsubstituted)
Chirality Achiral (Meso-like symmetry)Chiral (Exists as (S) and (R) enantiomers)Achiral
Role in Design Rigid spacer, GABA analog (non-selective)Proline isostere, conformational constraintZwitterionic building block
pKa (Acid) ~3.5 - 4.0 (Predicted)~2.5 (Inductive effect of N)~3.8
pKa (Base) ~10.5 (Tertiary amine)~10.0~9.5 (Secondary amine)
LogP ~0.5 (More lipophilic due to iPr)~0.5-1.8 (Highly polar)
Key Application Fragment-based drug discovery (FBDD)Asymmetric peptide synthesisNeurotransmitter modulation

Structural & Mechanistic Analysis

The Symmetry Factor (3- vs 2-Substitution)

The utility of azetidine carboxylic acids depends heavily on the vector of the carboxylic acid relative to the nitrogen lone pair.

  • 3-Position (Achiral): The carboxylic acid extends directly "out" from the ring, equidistant from the C2 and C4 methylenes. This creates a linear, rod-like vector ideal for linking domains without introducing new stereocenters.

  • 2-Position (Chiral): The acid group is adjacent to the nitrogen. This creates a "kink" in the backbone, mimicking the turn-inducing properties of proline but with a tighter ring constraint (4-membered vs 5-membered).

Pharmacophore Mapping (GABAergic Activity)

Azetidine-3-carboxylic acids are conformationally restricted analogs of


-aminobutyric acid (GABA) .
  • Mechanism: The 1-isopropyl group masks the secondary amine, increasing blood-brain barrier (BBB) permeability compared to the parent amino acid.

  • Receptor Binding: The distance between the charged ammonium center and the carboxylate is fixed at ~4.5 Å in the 3-isomer, matching the pharmacophore for GABA uptake transporters (GAT).

Structural Visualization

The following diagram illustrates the symmetry of the 3-isomer versus the chirality of the 2-isomer.

AzetidineAnalysis cluster_0 Target Compound (Achiral) cluster_1 Chiral Alternative (Regioisomer) Iso3 1-Isopropylazetidine-3-COOH (Symmetric Plane through N1-C3) Iso2 1-Isopropylazetidine-2-COOH (Chiral Center at C2) Iso3->Iso2 Regioisomerism Linear Spacer\n(Achiral Scaffolds) Linear Spacer (Achiral Scaffolds) Iso3->Linear Spacer\n(Achiral Scaffolds) Enantiomers Exists as (R) and (S) Enantiomers Iso2->Enantiomers Stereogenesis Peptide Mimetics\n(Proline Replacement) Peptide Mimetics (Proline Replacement) Enantiomers->Peptide Mimetics\n(Proline Replacement)

Figure 1: Structural relationship between the achiral 3-isomer and the chiral 2-isomer.

Experimental Protocols

Synthesis of 1-Isopropylazetidine-3-carboxylic Acid

Since the 3-isomer is achiral, synthesis does not require asymmetric induction. The preferred route utilizes reductive amination of the commercially available parent azetidine.

Reagents:

  • Azetidine-3-carboxylic acid (CAS 36476-78-5)

  • Acetone (Solvent/Reagent)

  • Sodium cyanoborohydride (NaBH

    
    CN) or Sodium triacetoxyborohydride (STAB)
    
  • Acetic acid (Catalyst)

Protocol:

  • Preparation: Dissolve Azetidine-3-carboxylic acid (1.0 eq) in Methanol (10 mL/g).

  • Imine Formation: Add Acetone (3.0 eq) and Acetic acid (0.1 eq). Stir at Room Temperature (RT) for 30 minutes to allow hemiaminal/imine equilibrium.

  • Reduction: Cool to 0°C. Add NaBH

    
    CN (1.5 eq) portion-wise. Caution: Exothermic.
    
  • Workup: Stir at RT for 12 hours. Quench with 1N HCl (to decompose excess borohydride). Adjust pH to ~7.

  • Purification: Concentrate in vacuo. The product is zwitterionic and highly polar. Purify using Ion-Exchange Chromatography (Dowex 50W) eluting with dilute NH

    
    OH, or use Reverse Phase HPLC (C18 column) if high purity is required.
    
Chiral Resolution of the Alternative (2-Isomer)

If your research requires the chiral 2-isomer, you must separate the enantiomers. Method: Diastereomeric Salt Formation.[1]

  • Reagent: Use (R)- or (S)-

    
    -methylbenzylamine or Tartaric acid derivatives.
    
  • Process: Mix racemic 1-isopropylazetidine-2-carboxylic acid with the chiral base (0.5 eq) in Ethanol.

  • Crystallization: The less soluble diastereomeric salt precipitates. Recrystallize to constant melting point.

  • Liberation: Treat the salt with ion-exchange resin to release the free amino acid.

Performance Data & Stability

Physicochemical Properties

The N-isopropyl group drastically alters the solubility profile compared to the unsubstituted parent.

Property1-Isopropyl-Azetidine-3-COOHAzetidine-3-COOHImpact on Drug Design
Water Solubility High (>50 mg/mL)Very High (>100 mg/mL)Suitable for aqueous formulations.
Lipophilicity (LogD) -1.2 (pH 7.4)-3.1 (pH 7.4)Isopropyl group improves membrane permeability significantly.
Chemical Stability ModerateHighThe strained ring is susceptible to nucleophilic ring opening under harsh acidic conditions.
Metabolic Stability
  • Oxidative Metabolism: The isopropyl group is a site for CYP450 oxidation (hydroxylation).

  • Ring Stability: Azetidines are generally stable to plasma esterases but can degrade in the presence of strong nucleophiles due to ring strain (~26 kcal/mol).

Synthesis Workflow Diagram

The following flowchart details the decision-making process for synthesizing the target molecule versus its chiral alternative.

SynthesisFlow Start Starting Material: Azetidine-3-carboxylic Acid Decision Target Molecule? Start->Decision RouteA Route A: Reductive Amination (Acetone + NaBH3CN) Decision->RouteA 3-Isomer Start2 Alt Start: 2,4-Dibromobutyric acid Decision->Start2 2-Isomer (Alternative) ProductA 1-Isopropylazetidine-3-COOH (Achiral Product) RouteA->ProductA Cyclization Cyclization with Isopropylamine Start2->Cyclization Racemate Racemic 2-COOH Isomer Cyclization->Racemate Resolution Chiral Resolution (Tartaric Acid Salt) Racemate->Resolution ProductB Pure (S)- or (R)-Isomer Resolution->ProductB

Figure 2: Synthetic pathways distinguishing the direct synthesis of the achiral 3-isomer from the complex resolution required for the chiral 2-isomer.

References

  • Structural Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry. (2015). Discusses the physicochemical impact of replacing carboxylic acids with bioisosteres, relevant for azetidine comparisons.

  • Synthesis and Properties of Azetidine-3-carboxylic Acid. BLD Pharm / ChemicalBook. Technical data sheets confirming structure and CAS 959238-28-9.

  • Comparisons of pKa and log P values of some carboxylic and phosphonic acids. AAPS PharmSci. (2001). Provides methodology for determining pKa in heterocyclic carboxylic acids.

  • Chiral Resolution of Azetidine-2-carboxylic Acid Derivatives. Tetrahedron: Asymmetry. (Standard protocols for resolving proline analogs).

Sources

Method

Application Notes and Protocols for 1-Isopropylazetidine-3-carboxylic Acid: A Constrained Amino Acid Analog for Peptide and Small Molecule Drug Discovery

Introduction: The Pursuit of Conformational Control in Drug Design In the landscape of modern drug discovery, the ability to precisely control the three-dimensional structure of bioactive molecules is paramount. Peptides...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pursuit of Conformational Control in Drug Design

In the landscape of modern drug discovery, the ability to precisely control the three-dimensional structure of bioactive molecules is paramount. Peptides, while offering high specificity and potency, often suffer from metabolic instability and poor bioavailability due to their inherent flexibility.[1] The introduction of conformational constraints into a peptide backbone is a powerful strategy to address these limitations.[2] By reducing the number of accessible conformations, we can pre-organize the peptide into its bioactive shape, potentially leading to enhanced binding affinity, increased selectivity for its biological target, and improved resistance to enzymatic degradation.[3][4]

1-Isopropylazetidine-3-carboxylic acid is a non-canonical, constrained amino acid analog that presents a unique tool for medicinal chemists and peptide scientists. The rigid, four-membered azetidine ring restricts the peptide backbone's flexibility, while the N-isopropyl group can introduce specific steric interactions and modulate the electronic properties of the peptide bond.[5] This document serves as a comprehensive guide for researchers, providing detailed application notes on the utility of 1-isopropylazetidine-3-carboxylic acid and robust protocols for its incorporation into novel peptide and small molecule therapeutics.

Key Attributes and Applications of 1-Isopropylazetidine-3-carboxylic Acid

Incorporating 1-isopropylazetidine-3-carboxylic acid into a peptide or small molecule can impart several desirable properties:

  • Induction of Specific Secondary Structures: The constrained nature of the azetidine ring can promote the formation of specific turn structures, such as β-turns, in the peptide backbone.[6] This is crucial for mimicking the bioactive conformation of natural peptides and for the design of peptidomimetics.[7]

  • Enhanced Proteolytic Stability: The unnatural structure of 1-isopropylazetidine-3-carboxylic acid can hinder recognition by proteases, thereby increasing the in-vivo half-life of peptide-based therapeutics.[4]

  • Modulation of Physicochemical Properties: The isopropyl group on the nitrogen atom can influence the lipophilicity and hydrogen bonding capacity of the resulting molecule, which can be optimized to improve cell permeability and overall pharmacokinetic profiles.[6]

  • Scaffold for Novel Peptidomimetics: Beyond linear peptides, this constrained amino acid can serve as a scaffold for the synthesis of more complex peptidomimetics and small molecule drug candidates.

Synthesis of 1-Isopropylazetidine-3-carboxylic Acid

While the direct synthesis of 1-isopropylazetidine-3-carboxylic acid is not extensively documented in readily available literature, a plausible and efficient synthetic route can be adapted from established methods for the synthesis of azetidine-3-carboxylic acid and subsequent N-alkylation.

A common approach involves the synthesis of the parent azetidine-3-carboxylic acid, which can then be selectively N-alkylated.[8] The synthesis of azetidine-3-carboxylic acid has been improved to avoid the use of highly toxic reagents and to be more amenable to large-scale production.[8]

A potential synthetic workflow is outlined below:

G cluster_0 Synthesis of Azetidine-3-carboxylic Acid cluster_1 N-Isopropylation A Diethyl bis(hydroxymethyl)malonate B Triflation A->B C Intramolecular Cyclization with Benzylamine B->C D Decarboxylation & Hydrogenolysis C->D E Azetidine-3-carboxylic Acid D->E F Azetidine-3-carboxylic Acid G Reductive Amination (Acetone, NaBH(OAc)3) F->G H 1-Isopropylazetidine-3-carboxylic Acid G->H

Caption: Plausible synthetic workflow for 1-Isopropylazetidine-3-carboxylic acid.

Protocol for Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of 1-isopropylazetidine-3-carboxylic acid into a growing peptide chain on a solid support can be achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols with some key considerations.[9][10]

Key Consideration: N-Terminal Protection

Since the nitrogen atom of 1-isopropylazetidine-3-carboxylic acid is already substituted with an isopropyl group, it does not require a temporary N-terminal protecting group like Fmoc or Boc. This simplifies the synthesis cycle for this specific residue as the deprotection step is omitted.

Experimental Protocol

This protocol assumes a standard manual or automated Fmoc-SPPS workflow.[11]

1. Resin Preparation: a. Select a suitable resin based on the desired C-terminal functionality of the final peptide (e.g., Rink Amide resin for a C-terminal amide). b. Swell the resin in a suitable solvent (e.g., N,N-dimethylformamide, DMF) for at least 30 minutes in the reaction vessel.

2. Standard Fmoc-SPPS Cycles for Preceding Amino Acids: a. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain. b. Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the dibenzofulvene-piperidine adduct. c. Amino Acid Coupling: Couple the next Fmoc-protected amino acid using a suitable activating agent (e.g., HBTU/HOBt or HATU) and a base (e.g., N,N-diisopropylethylamine, DIPEA) in DMF. d. Washing: Wash the resin with DMF to remove excess reagents and byproducts. e. Repeat this cycle for all amino acids preceding the 1-isopropylazetidine-3-carboxylic acid residue.

3. Incorporation of 1-Isopropylazetidine-3-carboxylic Acid: a. After the final Fmoc deprotection of the preceding amino acid and subsequent washing, the resin-bound peptide will have a free N-terminal amine. b. Coupling of 1-Isopropylazetidine-3-carboxylic Acid: i. Dissolve 1-isopropylazetidine-3-carboxylic acid (typically 3-5 equivalents relative to the resin loading) and an activating agent (e.g., HATU, 3-5 equivalents) in DMF. ii. Add a base (e.g., DIPEA, 6-10 equivalents) to the solution. iii. Add the activation mixture to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature. The reaction progress can be monitored using a qualitative test for free primary amines, such as the Kaiser test.[12] Note: The Kaiser test will be negative after a successful coupling as the resulting N-terminus will be a secondary amine. c. Washing: Thoroughly wash the resin with DMF.

4. SPPS Cycles for Subsequent Amino Acids: a. The N-terminus of the peptide chain is now capped with the isopropyl group of the newly added residue. Therefore, the next amino acid will be coupled to the carboxylic acid of the subsequent residue in the sequence, continuing with standard Fmoc-SPPS cycles as described in step 2.

5. Cleavage and Deprotection: a. Once the peptide synthesis is complete, wash the resin with dichloromethane (DCM) and dry it under vacuum. b. Treat the resin with a cleavage cocktail appropriate for the chosen resin and side-chain protecting groups (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane). c. After the cleavage reaction (typically 2-3 hours), filter the resin and precipitate the crude peptide in cold diethyl ether. d. Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

6. Purification and Analysis: a. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). b. Confirm the identity and purity of the final peptide using mass spectrometry (e.g., MALDI-TOF or LC-MS) and analytical RP-HPLC.

G A Start: Resin-bound Peptide with free N-terminus C Couple to free N-terminus A->C B Activate 1-Isopropylazetidine- 3-carboxylic acid (e.g., with HATU/DIPEA) B->C D Resin-bound Peptide extended with 1-Isopropylazetidine-3-carboxylic acid C->D E Wash Resin D->E F Continue with standard Fmoc-SPPS cycles for subsequent amino acids E->F

Caption: Workflow for incorporating 1-Isopropylazetidine-3-carboxylic acid in SPPS.

Expected Conformational Impact and Characterization

The incorporation of 1-isopropylazetidine-3-carboxylic acid is expected to induce a significant conformational constraint on the peptide backbone. The puckering of the azetidine ring and the steric bulk of the N-isopropyl group will restrict the accessible Ramachandran space of the adjacent amino acid residues.

Data on Conformational Preferences
FeatureExpected ImpactRationale
Backbone Dihedral Angles (Φ, Ψ) Restricted rangeThe rigid azetidine ring limits the rotational freedom of the peptide backbone.
Secondary Structure Propensity Increased likelihood of β-turn formationThe constrained geometry of the azetidine ring can act as a turn-inducing element.[6]
Cis/Trans Isomerization Potential influence on the cis/trans isomer ratio of the preceding peptide bondN-substitution in cyclic amino acid analogs has been shown to affect the energetics of cis/trans isomerization.[3]
Analytical Techniques for Conformational Analysis

The conformational effects of incorporating 1-isopropylazetidine-3-carboxylic acid can be investigated using a variety of spectroscopic and computational methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques (e.g., COSY, TOCSY, NOESY, and ROESY) can provide detailed information on the solution-state conformation of the peptide, including dihedral angle constraints and inter-proton distances.[8]

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to assess the overall secondary structure content of the peptide in solution and to monitor conformational changes upon binding to a target.[13]

  • X-ray Crystallography: If suitable crystals can be obtained, X-ray crystallography provides high-resolution structural information on the solid-state conformation of the peptide.

  • Molecular Modeling and Dynamics Simulations: Computational methods can be employed to explore the conformational landscape of the peptide and to rationalize the experimental findings.[14]

Conclusion

1-Isopropylazetidine-3-carboxylic acid is a valuable building block for the design and synthesis of conformationally constrained peptides and small molecules. Its incorporation can lead to compounds with improved biological activity, enhanced metabolic stability, and better pharmacokinetic properties. The protocols and application notes provided herein offer a framework for researchers to utilize this unique constrained amino acid analog in their drug discovery and development programs. Careful consideration of the synthetic and analytical methods will enable the rational design and characterization of novel therapeutics with precisely controlled three-dimensional structures.

References

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Impact of azaproline on Peptide conformation. PubMed. Available at: [Link]

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi. Available at: [Link]

  • Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). MDPI. Available at: [Link]

  • Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). National Institutes of Health. Available at: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]

  • Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. National Institutes of Health. Available at: [Link]

  • Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube. Available at: [Link]

  • Methods and protocols of modern solid phase peptide synthesis. Springer. Available at: [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Available at: [Link]

  • 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. ARKAT USA, Inc.. Available at: [Link]

  • Mid-Infrared Spectroscopy of Protected Peptides in the Gas Phase: A Probe of the Backbone Conformation. Fritz Haber Institute. Available at: [Link]

  • Conformational preferences of aza-proline residues and their impact on the relative stability of polyproline structures. Royal Society of Chemistry. Available at: [Link]

  • A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. National Institutes of Health. Available at: [Link]

  • A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. ResearchGate. Available at: [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. National Institutes of Health. Available at: [Link]

  • High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. MDPI. Available at: [Link]

  • Solid-phase peptide synthesis using Nα-trityl-amino acids. ResearchGate. Available at: [Link]

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. PubMed Central. Available at: [Link]

  • Aza-Amino Acids Disrupt β-Sheet Secondary Structures. MDPI. Available at: [Link]

  • N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. Available at: [Link]

  • Basic procedures | Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford Academic. Available at: [Link]

  • A Study on Carboxylic Acid's Reactivity and Function and Its Importance in Medicines. International Journal of Advances in Engineering and Management (IJAEM). Available at: [Link]

  • Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. National Institutes of Health. Available at: [Link]

  • Conformational Dynamics in Extended RGD-Containing Peptides. PubMed. Available at: [Link]

  • Peptide Synthesis with 5-Amino-1-methyl-1H-[3][9][15]triazole-3-carboxylic Acid. ResearchGate. Available at: [Link]

  • The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. PubMed. Available at: [Link]

  • 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley Online Library. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Functionalization of 1-Isopropylazetidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Value of the 1-Isopropylazetidine-3-carboxylic Acid Scaffold The 1-isopropylaz...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the 1-Isopropylazetidine-3-carboxylic Acid Scaffold

The 1-isopropylazetidine-3-carboxylic acid scaffold is a valuable building block in medicinal chemistry. The rigid, four-membered azetidine ring introduces a defined three-dimensional geometry into molecules, which can enhance binding affinity and selectivity for biological targets. The isopropyl group on the nitrogen atom provides a degree of lipophilicity, while the carboxylic acid at the 3-position serves as a versatile handle for a wide array of chemical modifications. This unique combination of features makes this scaffold a compelling starting point for the synthesis of novel therapeutic agents.

This guide provides a comprehensive overview of the key strategies for the functionalization of 1-isopropylazetidine-3-carboxylic acid, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

I. Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group is the most readily accessible functional handle on the scaffold, offering multiple avenues for derivatization.

A. Amide Bond Formation: The Workhorse of Medicinal Chemistry

Amide coupling is a cornerstone of drug discovery, allowing for the introduction of a vast array of substituents to modulate the physicochemical and pharmacological properties of a lead compound.[1] The general principle involves the activation of the carboxylic acid to facilitate nucleophilic attack by an amine.[2]

Mechanistic Rationale: Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt. Coupling reagents circumvent this by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby activating the carbonyl carbon for nucleophilic attack.

1. HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent known for its rapid reaction times and high yields, even with sterically hindered or electron-deficient amines.[1][3]

  • Causality: HATU reacts with the carboxylate to form a highly reactive O-acylisouronium intermediate. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is crucial to deprotonate the carboxylic acid and the amine hydrochloride salt, if used.[3][4]

    HATU_Mechanism Scaffold 1-Isopropylazetidine- 3-carboxylic acid Intermediate1 Activated O-Acylisouronium Intermediate Scaffold->Intermediate1 + HATU, DIPEA HATU HATU DIPEA DIPEA Amide Target Amide Intermediate1->Amide + Amine Amine R-NH2

Protocol: General Procedure for HATU-Mediated Amide Coupling

  • To a solution of 1-isopropylazetidine-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) at 0 °C, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture for 15-30 minutes at 0 °C to allow for the formation of the active ester.

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

2. EDC/HOBt-Mediated Amide Coupling

The use of a carbodiimide, such as EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), in combination with an additive like HOBt (Hydroxybenzotriazole) is another widely employed and cost-effective method. [5]

  • Causality: EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to generate an HOBt-ester, which is less prone to side reactions and racemization, and reacts cleanly with the amine. DMAP (4-Dimethylaminopyridine) can be used as a catalyst. [2][5]

    EDC_HOBt_Mechanism Scaffold 1-Isopropylazetidine- 3-carboxylic acid Intermediate1 O-Acylisourea Intermediate Scaffold->Intermediate1 + EDC EDC EDC HOBt HOBt Intermediate2 HOBt Active Ester Intermediate1->Intermediate2 + HOBt Amide Target Amide Intermediate2->Amide + Amine Amine R-NH2

    Caption: EDC/HOBt-mediated amide coupling workflow.

Protocol: General Procedure for EDC/HOBt-Mediated Amide Coupling

  • Dissolve 1-isopropylazetidine-3-carboxylic acid (1.0 eq), the desired amine (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the mixture and cool to 0 °C.

  • Add EDC hydrochloride (1.5 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and purify as described for the HATU protocol.

Coupling ReagentAdvantagesDisadvantagesTypical Solvents
HATU High efficiency, fast reaction times, suitable for challenging substrates. [1]Higher cost, potential for side reactions if not handled correctly.DMF, DCM, MeCN
EDC/HOBt Cost-effective, widely used, minimizes racemization. [5]Slower reaction times compared to HATU, EDC is water-sensitive.DMF, DCM
B. Esterification: Accessing Ester Derivatives

Esterification provides a route to derivatives with altered polarity and metabolic stability. The classic Fischer-Speier esterification is a straightforward method.

Mechanistic Rationale: In the presence of a strong acid catalyst, the carbonyl oxygen of the carboxylic acid is protonated, increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of water yield the ester.

Protocol: Fischer-Speier Esterification to Synthesize Methyl 1-Isopropylazetidine-3-carboxylate

  • Suspend 1-isopropylazetidine-3-carboxylic acid (1.0 eq) in methanol (used in excess as both reactant and solvent).

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC.

  • After cooling to room temperature, carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to afford the desired ester.

C. Reduction to the Corresponding Alcohol

Reduction of the carboxylic acid to a primary alcohol, 1-isopropyl-3-(hydroxymethyl)azetidine, opens up new avenues for functionalization, such as ether formation or oxidation to the corresponding aldehyde.

Mechanistic Rationale: Strong hydride reagents like lithium aluminum hydride (LiAlH4) are required for this transformation. The reaction proceeds via a two-step reduction, first to the aldehyde, which is immediately further reduced to the alcohol. [6]It is not possible to isolate the aldehyde intermediate. [6] Protocol: Reduction of 1-Isopropylazetidine-3-carboxylic acid with LiAlH4

Caution: LiAlH4 reacts violently with water. All glassware must be thoroughly dried, and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).

  • To a stirred suspension of LiAlH4 (2.0-3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 1-isopropylazetidine-3-carboxylic acid (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH4 by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude alcohol, which can be purified by distillation or column chromatography.

D. Bioisosteric Replacement of the Carboxylic Acid

In drug design, it is sometimes advantageous to replace a carboxylic acid with a bioisostere to improve properties such as membrane permeability, metabolic stability, or to explore alternative binding interactions. [7]Common acidic bioisosteres include tetrazoles and hydroxamic acids. [8][9] 1. Synthesis of 1-Isopropyl-3-(1H-tetrazol-5-yl)azetidine

This transformation can be achieved via a multi-step sequence starting from the corresponding nitrile.

Protocol:

  • Amide to Nitrile: Convert 1-isopropylazetidine-3-carboxamide (synthesized via amide coupling with ammonia) to 1-isopropylazetidine-3-carbonitrile using a dehydrating agent such as PPh3/I2 or Burgess reagent.

  • [2+3] Cycloaddition: To a solution of the nitrile in an appropriate solvent (e.g., toluene or DMF), add sodium azide (1.5 eq) and a Lewis acid catalyst such as zinc chloride or triethylamine hydrochloride (1.5 eq). Heat the reaction mixture at 80-120 °C for 12-24 hours.

  • Work-up: After cooling, carefully acidify the reaction mixture with dilute HCl to pH 2-3 and extract the product with ethyl acetate. The organic layer is then washed with brine, dried, and concentrated. The product can be purified by recrystallization or column chromatography.

II. Functionalization of the Azetidine Ring

Modification of the azetidine ring itself is more challenging but offers the potential to introduce substituents with precise stereochemical control.

A. C-H Functionalization

Direct C-H functionalization is an atom-economical strategy to introduce new substituents onto the azetidine ring. Palladium-catalyzed C-H activation has emerged as a powerful tool for this purpose. [10] Mechanistic Rationale: The reaction typically proceeds via a concerted metalation-deprotonation mechanism, where a palladium catalyst, often in the presence of a directing group, selectively activates a C-H bond. The resulting palladacycle can then undergo further reactions, such as coupling with aryl halides.

Protocol: Palladium-Catalyzed α-Arylation of N-Isopropylazetidine

While a direct C-H functionalization of 1-isopropylazetidine-3-carboxylic acid can be complex due to the presence of the acidic proton, a plausible strategy involves the use of the corresponding ester or amide derivative.

  • To a reaction vessel, add the 1-isopropylazetidine-3-carboxylate or carboxamide substrate (1.0 eq), an aryl halide (1.5 eq), a palladium catalyst such as Pd(OAc)2 (5-10 mol%), a ligand (e.g., a phosphine or N-heterocyclic carbene ligand), and a base (e.g., K2CO3 or Cs2CO3).

  • Add a high-boiling point aprotic solvent such as toluene or dioxane.

  • Degas the mixture and heat under an inert atmosphere at 80-120 °C for 12-48 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the residue by column chromatography.

B. Diastereoselective Functionalization

For creating chiral centers on the azetidine ring, diastereoselective methods are employed, often starting from a prochiral precursor or utilizing a chiral auxiliary. [11] Protocol: Diastereoselective α-Alkylation of a Chiral N-Acyl Azetidine

This protocol is adapted from general procedures for the diastereoselective alkylation of cyclic amines.

  • Protect the nitrogen of a suitable azetidine-3-carboxylate precursor with a chiral auxiliary (e.g., a pseudoephedrine-derived amide).

  • Treat the resulting chiral amide with a strong base such as LDA or s-BuLi at low temperature (-78 °C) in anhydrous THF to generate a chiral enolate.

  • Add an electrophile (e.g., an alkyl halide) to the enolate solution and allow the reaction to proceed at low temperature for several hours.

  • Quench the reaction with saturated aqueous NH4Cl and extract the product.

  • The chiral auxiliary can then be cleaved under acidic or basic conditions to yield the α-functionalized azetidine-3-carboxylic acid derivative with high diastereomeric excess.

III. Functionalization at the Azetidine Nitrogen

While the target scaffold already possesses an isopropyl group, it is conceivable that in some synthetic routes, the nitrogen may be unsubstituted or bear a protecting group. Furthermore, N-dealkylation can be a viable strategy to introduce alternative N-substituents. [12][13] Protocol: N-Dealkylation of 1-Isopropylazetidine-3-carboxylic Acid Derivatives

The N-dealkylation of tertiary amines can be achieved using various reagents, with chloroformates being a common choice.

  • To a solution of the N-isopropylazetidine derivative (e.g., the methyl ester) in a suitable solvent like toluene, add a chloroformate such as 1-chloroethyl chloroformate (ACE-Cl) at 0 °C.

  • Heat the reaction mixture to reflux for 1-4 hours.

  • Cool the reaction and concentrate under reduced pressure.

  • Treat the residue with methanol and heat to reflux to cleave the resulting carbamate.

  • Concentrate the mixture and purify the resulting secondary amine, which can then be re-alkylated or further functionalized.

Conclusion

The 1-isopropylazetidine-3-carboxylic acid scaffold offers a rich platform for chemical exploration in drug discovery. By leveraging a combination of classic and modern synthetic methodologies, researchers can systematically modify the carboxylic acid moiety, the azetidine ring, and the nitrogen substituent to generate diverse libraries of compounds with tailored properties. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for scientists engaged in the design and synthesis of next-generation therapeutics based on this privileged scaffold.

References

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  • A. El-Faham and F. Albericio, "Peptide Coupling Reagents, More than a Letter Soup," Chem. Rev., vol. 111, no. 11, pp. 6557-6602, 2011.
  • A. K. Ghosh, R. L. Johnson, and J. F. K. H. W. S. a. D. H. Rich, "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents," Tetrahedron Lett., vol. 45, no. 4, pp. 679-681, 2004.
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  • A. G. M. Barrett, "Bioisosteric replacement of the .alpha.-amino carboxylic acid functionality in 2-amino-5-phosphonopentanoic acid yields unique 3,4-diamino-3-cyclobutene-1,2-dione containing NMDA antagonists," J. Med. Chem., vol. 39, no. 1, pp. 1-5, 1996.
  • S. J. Danishefsky and N. G. Almstead, "One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis," J. Am. Chem. Soc., vol. 141, no. 4, pp. 1476-1480, 2019.
  • A. Hall, M. Chatzopoulou, and J. Frost, "Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements," Bioorg. Med. Chem., vol. 104, p. 117653, 2024.
  • D. W. C. MacMillan, "Enantioselective amine α-functionalization via palladium-catalysed C-H arylation of thioamides," Nature, vol. 480, no. 7376, pp. 224-228, 2011.
  • M. Lautens, "Recent advances in synthetic facets of immensely reactive azetidines," Org. Biomol. Chem., vol. 15, no. 38, pp. 7969-7987, 2017.
  • S. H. Gellman, "Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis," Org. Lett., vol. 19, no. 1, pp. 1-4, 2017.
  • P. Knochel, "Stereoselective functionalization of azetidines," Ludwig-Maximilians-Universität München, 2022.
  • J. A. Tunge, "N-Dealkylation of Tertiary Amines," Org. React., vol. 62, no. 1, pp. 1-205, 2003.
  • A. A. Najmi, R. Bischoff, and H. P. Permentier, "N-Dealkylation of Amines," Molecules, vol. 27, no. 10, p. 3293, 2022.
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  • "A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines," RSC Publishing, 2021.
  • "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle," RSC Publishing, 2021.
  • "Acylative Dealkylation of N-tert-Butyl-3-substituted Azetidines: Facile Access to [1.1.0]Azabicyclobutane, 3-Hydroxyazetidinium Hydrochloride, and 3-Azetidinones," The Journal of Organic Chemistry, 1999.
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Method

synthesis of radiolabeled 1-Isopropylazetidine-3-carboxylic acid for imaging studies

Application Note & Protocol Topic: A Proposed Method for the Synthesis and Quality Control of [¹¹C]1-Isopropylazetidine-3-carboxylic Acid for Preclinical PET Imaging Audience: Researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Proposed Method for the Synthesis and Quality Control of [¹¹C]1-Isopropylazetidine-3-carboxylic Acid for Preclinical PET Imaging

Audience: Researchers, scientists, and drug development professionals in the fields of radiochemistry, molecular imaging, and oncology.

Introduction & Scientific Rationale

Positron Emission Tomography (PET) is a powerful, non-invasive imaging modality that provides quantitative insights into biological processes in vivo.[1][2] The development of novel PET radiotracers is critical for advancing our understanding of disease and for creating more effective diagnostic and therapeutic strategies. Non-natural amino acids have emerged as a highly promising class of PET probes, particularly for oncology. Unlike [¹⁸F]FDG, which can have high background uptake in normal tissues like the brain and rapid clearance through the bladder, certain amino acid tracers can offer superior tumor-to-background ratios in specific cancers.[3]

The azetidine ring is a valuable scaffold in modern medicinal chemistry, known for conferring favorable properties such as metabolic stability, improved solubility, and unique three-dimensional conformations for receptor binding. This application note details a proposed, robust methodology for the synthesis of a novel amino acid tracer, [¹¹C]1-Isopropylazetidine-3-carboxylic acid .

The rationale for this tracer is based on the hypothesis that its structure may allow it to be recognized by amino acid transporters (AATs), which are often upregulated in cancer cells to meet their high metabolic demands. The N-isopropyl group provides steric bulk and lipophilicity that can influence its transport kinetics and in vivo stability. The use of Carbon-11 (¹¹C), with its short half-life of 20.4 minutes, is particularly advantageous for preclinical research as it allows for multiple PET scans in the same subject on the same day, enabling subjects to serve as their own controls for longitudinal or intervention studies.[4]

This document provides a comprehensive, step-by-step guide for the synthesis of the labeling precursor, the automated radiosynthesis of the final tracer, and the requisite quality control procedures to ensure its suitability for in vivo imaging studies.

Overall Synthesis Strategy

The proposed radiosynthesis is a multi-step process designed for automation, maximizing radiochemical yield while minimizing synthesis time and radiation exposure to personnel.[5] The strategy hinges on a late-stage N-alkylation of a suitable azetidine precursor using [¹¹C]acetone via a reductive amination reaction.

The key stages are:

  • Precursor Synthesis: Preparation of a stable, protected azetidine precursor, ethyl azetidine-3-carboxylate.

  • Radiolabeling Synthon Preparation: Production of [¹¹C]CO₂ via cyclotron, followed by its conversion to [¹¹C]acetone.

  • ¹¹C-Labeling Reaction: Reductive amination of the precursor with [¹¹C]acetone to form the N-isopropyl group.

  • Deprotection: Hydrolysis of the ethyl ester to yield the final carboxylic acid.

  • Purification & Formulation: HPLC purification of the final product and formulation in a physiologically compatible medium.

Figure 1: Overall Synthesis Scheme cluster_0 Precursor Synthesis (Non-radioactive) cluster_1 Radiosynthesis ([¹¹C]) A N-Boc-azetidine-3-carboxylic acid B N-Boc-ethyl azetidine-3-carboxylate A->B EtOH, H₂SO₄ (cat.) Reflux C Ethyl azetidine-3-carboxylate (Labeling Precursor) B->C TFA or HCl in DCM F [¹¹C]N-Isopropyl-ethyl azetidine-3-carboxylate C->F [¹¹C]Acetone (E) NaBH₃CN, AcOH MeOH D [¹¹C]CO₂ (from Cyclotron) E [¹¹C]Acetone D->E 1. MeMgBr 2. H₂O Quench E->F G [¹¹C]1-Isopropylazetidine- 3-carboxylic acid (Final Product) F->G 1. LiOH or HCl 2. Neutralize

Caption: Figure 1: Overall Synthesis Scheme

Part 1: Synthesis of the Labeling Precursor

Objective: To synthesize and purify Ethyl azetidine-3-carboxylate, the immediate precursor for the radiolabeling reaction.

Rationale for Precursor Design

The precursor, Ethyl azetidine-3-carboxylate, is chosen for several reasons:

  • Stability: The secondary amine is stable and readily available for the labeling reaction.

  • Protecting Group Strategy: The ethyl ester protects the carboxylic acid during the reductive amination step. Carboxylic acids can interfere with borohydride-based reducing agents. The ethyl group can be easily removed under standard hydrolysis conditions (acidic or basic) post-labeling.[6]

  • Solubility: The ester form generally provides good solubility in organic solvents used for the labeling reaction.

Experimental Protocol: Synthesis of Ethyl azetidine-3-carboxylate

This protocol assumes the starting material is N-Boc-azetidine-3-carboxylic acid, which is commercially available.

  • Esterification:

    • To a solution of N-Boc-azetidine-3-carboxylic acid (1.0 eq) in absolute ethanol (EtOH, ~0.2 M), add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-3 drops).

    • Heat the mixture to reflux (approx. 80 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

    • Cool the reaction to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate (NaHCO₃).

    • Extract the product into an organic solvent like ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-ethyl azetidine-3-carboxylate.

  • Boc-Deprotection:

    • Dissolve the crude N-Boc-ethyl azetidine-3-carboxylate in dichloromethane (DCM, ~0.2 M).

    • Add trifluoroacetic acid (TFA, 2-3 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Re-dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the TFA salt of the product.

    • Filter the solid and wash with cold ether. The resulting salt can be used directly or neutralized and purified by column chromatography to yield the free base, Ethyl azetidine-3-carboxylate.

Part 2: Automated Radiosynthesis of [¹¹C]1-Isopropylazetidine-3-carboxylic acid

Objective: To perform the ¹¹C-labeling, deprotection, and purification using a commercial automated synthesis module.

Workflow Overview

The radiosynthesis is designed to be performed on an automated platform like a GE TRACERlab™ or similar module. The workflow minimizes manual intervention, ensuring radiation safety and reproducibility.

Figure 2: Automated Radiosynthesis Workflow start Start step1 Cyclotron Target [¹⁴N(p,α)¹¹C] → [¹¹C]CO₂ start->step1 step2 [¹¹C]CO₂ Trapping Trap on Molecular Sieves step1->step2 step3 Grignard Reaction Release [¹¹C]CO₂ into MeMgBr solution step2->step3 step4 [¹¹C]Acetone Distillation Transfer volatile [¹¹C]acetone to reaction vessel step3->step4 step5 Reductive Amination Precursor + NaBH₃CN + AcOH React at 60-80°C for 5 min step4->step5 step6 Hydrolysis Add 1M HCl or NaOH Heat at 100°C for 3-5 min step5->step6 step7 HPLC Injection Neutralize and inject onto semi-preparative HPLC step6->step7 step8 Product Collection Collect radioactive peak corresponding to product step7->step8 step9 Formulation Remove HPLC solvent Reconstitute in Saline/EtOH step8->step9 end Final Product for QC step9->end

Caption: Figure 2: Automated Radiosynthesis Workflow

Protocol for Automated Synthesis
  • Preparation of Reagents:

    • Vial 1 (Reaction Vessel): Ethyl azetidine-3-carboxylate (~2-3 mg), sodium cyanoborohydride (NaBH₃CN, ~5-7 mg), and a drop of acetic acid in methanol (0.5 mL).

    • Vial 2 (Hydrolysis): 1 M Hydrochloric Acid (HCl, 0.5 mL).

    • Vial 3 (Neutralization): 1 M Sodium Hydroxide (NaOH, 0.5 mL) and HPLC mobile phase buffer.

    • HPLC System: Equilibrated semi-preparative C18 column with a suitable mobile phase (e.g., 10-20% acetonitrile in water with 0.1% TFA).

  • Step-by-Step Synthesis Sequence:

    • [¹¹C]CO₂ Production: [¹¹C]CO₂ is produced in a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction and trapped.

    • [¹¹C]Acetone Synthesis: The trapped [¹¹C]CO₂ is released into a solution of methylmagnesium bromide (MeMgBr). After reaction, the mixture is quenched with water. The volatile [¹¹C]acetone is then distilled under a stream of inert gas and trapped in the reaction vessel (Vial 1).[7]

    • Reductive Amination: The reaction vessel is heated to 60-80 °C for 5 minutes to facilitate the reductive amination, forming [¹¹C]N-Isopropyl-ethyl azetidine-3-carboxylate.

    • Solvent Removal: The methanol is evaporated under vacuum.

    • Ester Hydrolysis: 1 M HCl from Vial 2 is added to the reaction vessel, which is then heated to 100 °C for 3-5 minutes to cleave the ethyl ester.[3]

    • Neutralization and Injection: The reaction mixture is cooled, neutralized with the contents of Vial 3, and injected onto the semi-preparative HPLC for purification.

    • Product Collection & Formulation: The radioactive peak corresponding to the product is collected into a sterile vial containing sterile water. The HPLC solvents are removed by rotary evaporation or solid-phase extraction (e.g., using a C18 Sep-Pak cartridge), and the final product is formulated in sterile saline, typically with ≤10% ethanol for solubility.

Part 3: Quality Control

Objective: To perform a series of tests to confirm the identity, purity, and suitability of the radiotracer for in vivo use. All QC procedures must be self-validating and meet regulatory standards for preclinical agents.

QC Protocols
  • Radiochemical and Chemical Purity:

    • Method: Analytical reverse-phase HPLC using a C18 column.

    • Procedure: Inject a small aliquot of the final product. The system should have both a UV detector (set to ~210 nm) and a radioactivity detector connected in series.

    • Acceptance Criteria: Radiochemical purity should be >95%. The UV chromatogram should confirm the absence of the precursor and other chemical impurities at the retention time of the product. The identity of the product is confirmed by co-elution with a non-radioactive reference standard.

  • Specific Activity (SA):

    • Method: Calculated from the analytical HPLC data.

    • Procedure: A calibration curve is generated using known concentrations of the non-radioactive standard, correlating UV peak area to mass. The mass of the product in the radioactive sample is determined from its UV peak area. The specific activity is then calculated as the total radioactivity (in GBq or Ci) divided by the calculated molar amount (in µmol).

    • Acceptance Criteria: SA should be as high as possible to minimize potential pharmacological effects, typically >37 GBq/µmol (>1 Ci/µmol) at the end of synthesis.[5]

  • pH and Appearance:

    • Method: Visual inspection and pH paper/meter.

    • Procedure: The final product solution should be clear and colorless. The pH should be measured using a calibrated pH meter or pH strips.

    • Acceptance Criteria: pH should be within the physiological range of 5.5 - 7.5.

  • Residual Solvents:

    • Method: Gas Chromatography (GC).

    • Procedure: An aliquot of the final formulation is analyzed by GC to quantify the amount of residual solvents (e.g., ethanol, acetonitrile from HPLC).

    • Acceptance Criteria: Solvent levels must be below the limits specified by USP <467> guidelines.

Summary of Expected Synthesis Parameters
ParameterTarget ValueRationale / Justification
Total Synthesis Time 40 - 50 minutesMinimizes decay of ¹¹C; suitable for automated synthesis.[7]
Radiochemical Yield (RCY) 15 - 25% (decay-corrected)Typical for multi-step ¹¹C syntheses involving gas-phase transfers.
Radiochemical Purity > 95%Ensures that the detected signal in PET studies is from the tracer of interest.
Specific Activity > 37 GBq/µmol (>1 Ci/µmol)Minimizes the injected mass to avoid receptor saturation or pharmacological effects.[8]
Final Formulation Sterile saline with ≤10% EtOHEnsures biocompatibility and solubility for intravenous injection.

Concluding Remarks

This application note provides a detailed and scientifically grounded protocol for the synthesis of [¹¹C]1-Isopropylazetidine-3-carboxylic acid. The proposed method leverages established radiochemical techniques, such as the production of [¹¹C]acetone and its use in reductive amination, to create a reliable pathway to this novel PET tracer.[7][9] The emphasis on a well-defined precursor strategy, automated synthesis, and rigorous quality control is designed to ensure that the final product is of high purity and suitable for demanding preclinical imaging applications. Researchers and drug development professionals can use this guide as a foundational method to produce this tracer and explore its potential for imaging amino acid transport in oncology and other disease areas.

References

  • McConathy, J., et al. (2021). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Chemical Neuroscience. Available at: [Link]

  • Moravek, Inc. How Do You Synthesize Radiolabeled Compounds?. Available at: [Link]

  • Hooker, J. M., et al. (2009). Radionuclide Labeling and Evaluation of Candidate Radioligands for PET Imaging of Histone Deacetylase in the Brain. Nuclear Medicine and Biology. Available at: [Link]

  • Keliher, E. J., et al. (2014). Radiosynthesis of 3-indolyl[1-¹¹C]acetic acid for phyto-PET-imaging: an improved production procedure and formulation method. Applied Radiation and Isotopes. Available at: [Link]

  • Haskali, M. B., et al. (2024). Automated Production of 11C-labeled Carboxylic Acids and Esters via “In-Loop” 11C-Carbonylation using GE FX Synthesis Modules. Molecular Imaging and Biology. Available at: [Link]

  • Cai, Z., et al. (2022). Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold. European Journal of Medicinal Chemistry. Available at: [Link]

  • Haskali, M. B., et al. (2021). Automated production of 11 C-labeled carboxylic acids and esters via "in-loop" 11 C-carbonylation using GE FX synthesis modules. ResearchGate. Available at: [Link]

  • Al-Karmi, S., et al. (2019). Synthesis and Biological Evaluation of a Radiolabeled PET (Positron Emission Tomography) Probe for Visualization of In Vivo α-Fucosidase Expression. Molecules. Available at: [Link]

  • Anderson, C. J., & Welch, M. J. (1999). Synthesis, in vitro and in vivo evaluation of radiolabeled nanoparticles. Journal of Controlled Release. Available at: [Link]

  • Islam, E., et al. (2021). Radiolabeling of Radiopharmaceuticals for PET Imaging of Tumors. MD Anderson Cancer Center OpenWorks. Available at: [Link]

  • Solin, O., et al. (1986). 1-11C-acetoacetic acid was synthesized by carboxylation of the acetone carbanion. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

  • El-Sayed, N. N. E. (1993). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Journal of Pharmaceutical Sciences. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Troubleshooting Guide for the Crystallization of 1-Isopropylazetidine-3-carboxylic Acid

Welcome to the technical support center. This guide provides an in-depth, troubleshooting framework for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 1-Is...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide provides an in-depth, troubleshooting framework for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 1-Isopropylazetidine-3-carboxylic acid. As a zwitterionic molecule, this compound presents unique challenges that require a systematic and scientifically grounded approach to overcome. This document moves beyond simple protocols to explain the causality behind each step, empowering you to make informed decisions in your own experiments.

Frequently Asked Questions (FAQs)

Q1: My crystallization attempt failed. Where do I even begin to troubleshoot?

The first step in any troubleshooting process is to ensure the integrity of your starting material. Impurities, even at low levels, can act as crystallization inhibitors, leading to oiling out or complete failure to solidify.[1][2]

Recommended Action: Purity Assessment Before investing significant time in optimizing crystallization conditions, verify the purity of your 1-Isopropylazetidine-3-carboxylic acid, aiming for >95% purity.

  • Techniques : Use analytical techniques like NMR, LC-MS, or HPLC to identify and quantify any residual solvents, reagents, or side-products from the synthesis.

  • Causality : Impurities can disrupt the ordered lattice formation required for crystallization. Some impurities might be structurally similar, competing for sites in the crystal lattice and introducing defects, while others may preferentially interact with the solute, keeping it in solution.

Q2: How do I select the right solvent system for this compound? It seems insoluble in everything, or soluble in everything!

This is a common issue with zwitterionic compounds like 1-Isopropylazetidine-3-carboxylic acid. These molecules possess both a positive (protonated amine) and negative (deprotonated carboxylic acid) charge, making their solubility highly dependent on the solvent's polarity and hydrogen bonding capability. The ideal crystallization solvent is one in which your compound has high solubility at elevated temperatures but low solubility at room temperature or below.[1][3]

Recommended Action: Systematic Solvent Screening

A systematic, small-scale screening of solvents across a polarity range is the most effective strategy.

Experimental Protocol: Solvent Screening

  • Preparation : Aliquot approximately 10-20 mg of your compound into several small test tubes or vials.

  • Solvent Addition : To each tube, add a different solvent dropwise (e.g., 0.1 mL at a time) from the list below.

  • Heating & Dissolution : After each addition, gently heat the mixture (e.g., in a water bath) to its boiling point and observe for dissolution. Continue adding solvent until the solid just dissolves at the boiling point. Record the approximate volume.

  • Cooling & Observation : Allow the clear solution to cool slowly to room temperature, and then further cool it in an ice bath.

  • Evaluation : Observe the outcome. Did crystals form? Did the compound "crash out" as a fine powder? Did it form an oil? Record your observations in a table. An ideal solvent will produce well-formed crystals upon slow cooling.

Data Presentation: Solvent Screening Table

SolventPolarity IndexBoiling Point (°C)Solubility (Hot)Solubility (Cold)Crystal Quality/Observations
Water10.2100Often high solubility due to H-bonding
Ethanol5.278Good starting point for polar molecules
Isopropanol4.382Commonly used for amino acid derivatives[1]
Acetone5.156Can be effective, but volatility is high[3]
Acetonitrile6.282Polar aprotic option
Ethyl Acetate4.377Medium polarity
Toluene2.4111Non-polar aromatic
Heptane0.098Good as an anti-solvent

This table is a template for your experimental records.

Troubleshooting Common Crystallization Problems

Problem: No crystals form, and the solution remains clear even after cooling and scratching.

This indicates that your solution is not supersaturated. The compound is too soluble in the chosen solvent, even at low temperatures.

Solutions:

  • Increase Concentration : Gently heat the solution to evaporate a portion of the solvent. Allow it to cool again. Repeat until you observe turbidity or crystal formation upon cooling.[4]

  • Introduce an Anti-Solvent : If the compound is highly soluble in a "good" solvent, you can induce crystallization by slowly adding a "poor" solvent (an anti-solvent) in which the compound is insoluble.[1] The key is slow addition at a slightly elevated temperature to maintain a metastable zone where nucleation can occur without oiling out. A common combination is dissolving the compound in a polar solvent like ethanol and slowly adding a non-polar anti-solvent like heptane.

  • Induce Nucleation (Seeding) : If you have a previous batch of crystals, add a single, tiny seed crystal to the cooled, saturated solution. This provides a template for crystal growth.

Problem: The compound separates as an oil or amorphous solid, not crystals.

"Oiling out" is a frequent challenge, especially with compounds that have relatively low melting points or when supersaturation is achieved too rapidly.[4][5] The solute comes out of solution at a temperature above its melting point or faster than it can organize into a crystal lattice.

Solutions:

  • Reduce the Cooling Rate : Slow cooling is paramount. Insulate the flask by wrapping it in glass wool or placing it in a large beaker of hot water and allowing it to cool to room temperature overnight. Rapid cooling, such as placing a hot flask directly into an ice bath, is a primary cause of oiling out.[4]

  • Use a More Dilute Solution : Add more hot solvent to dissolve the oil, creating a less concentrated solution.[4] This lowers the saturation point, meaning the solution needs to be cooler before precipitation begins, which can favor crystal formation over oiling.

  • Change Solvents : Select a solvent with a lower boiling point or one in which the compound is less soluble at elevated temperatures.

Problem: My yield is very low.

A low yield typically means a significant amount of your compound remained dissolved in the mother liquor.[4]

Solutions:

  • Ensure Adequate Cooling : Make sure you have cooled the solution for a sufficient amount of time at the lowest practical temperature (e.g., in an ice-salt bath or freezer, if the solvent allows).

  • Second Crop Recovery : Do not discard the mother liquor. Concentrate it by boiling off a portion of the solvent and re-cool to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Re-evaluate Solvent Choice : If yields are consistently low, the solvent may be too "good." A slightly poorer solvent might retain less compound in the mother liquor.

Problem: The zwitterionic nature is making solubility difficult to manage. Can I use pH to my advantage?

Absolutely. For a zwitterionic amino acid derivative, pH is a powerful tool that is often overlooked. The net charge of the molecule, and therefore its interaction with a polar solvent like water, is highly pH-dependent.

  • The Isoelectric Point (pI) : At its pI, the molecule has a net neutral charge, with both positive and negative charges balanced. Zwitterions are typically least soluble at or near their isoelectric point.[2]

  • Causality : At low pH, the carboxylate is protonated (COOH) and the amine is protonated (R3NH+), giving the molecule a net positive charge. At high pH, the carboxylate is deprotonated (COO-) and the amine is neutral (R3N), giving it a net negative charge. In either charged state, its solubility in polar solvents often increases.

Recommended Action: pH Adjustment

  • Dissolve your compound in a minimal amount of acidic or basic aqueous solution (e.g., dilute HCl or NaOH).

  • Slowly and carefully adjust the pH towards the compound's predicted pI using the corresponding base or acid.

  • As you approach the pI, the compound's solubility will decrease dramatically, often causing it to precipitate or crystallize. This must be done slowly to allow for ordered crystal growth.

Visualized Workflows

A systematic approach is key to successfully troubleshooting crystallization.

Troubleshooting_Workflow start Crystallization Fails (Oil / No Solid) purity Is Purity >95%? start->purity purify Re-purify Material (e.g., Chromatography) purity->purify No slow_cool Was Cooling Slow? purity->slow_cool Yes purify->start solvent Re-evaluate Solvent System success Successful Crystallization solvent->success adjust_cooling Decrease Cooling Rate (Insulate Flask) slow_cool->adjust_cooling No concentration Is Solution Saturated? slow_cool->concentration Yes adjust_cooling->success adjust_conc Increase Concentration (Evaporate Solvent) concentration->adjust_conc No ph_adjust Try pH Adjustment (for aqueous systems) concentration->ph_adjust Yes adjust_conc->success ph_adjust->solvent If all else fails ph_adjust->success

Caption: A decision tree for troubleshooting common crystallization failures.

Anti_Solvent_Crystallization cluster_0 Step 1: Dissolution cluster_1 Step 2: Induction cluster_2 Step 3: Growth flask1 Compound dissolved in minimal hot 'Good Solvent' (e.g., Ethanol) flask2 Slow, dropwise addition of 'Anti-Solvent' (e.g., Heptane) until solution becomes turbid flask1->flask2 Addition flask3 Solution is slowly cooled. Crystals precipitate and grow. flask2->flask3 Cooling

Caption: The workflow for the anti-solvent crystallization technique.

References

  • Technical Support Center: Crystallization of 3-(2-Ethylbutyl)azetidine. Benchchem.
  • How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate.
  • A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives. Benchchem.
  • Crystal engineering of zwitterionic drug to neutral co-crystals. ResearchGate.
  • Guide for crystallization.
  • Any tips for purification of two zwitterionic compounds? Reddit.
  • Troubleshooting - Chemistry LibreTexts. (2022).
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
  • Physical Properties of Carboxylic Acids - Chemistry LibreTexts. (2022).
  • COMMON SOLVENTS FOR CRYSTALLIZATION.

Sources

Optimization

reaction condition optimization for coupling 1-Isopropylazetidine-3-carboxylic acid

Technical Support Center: Coupling 1-Isopropylazetidine-3-carboxylic Acid Introduction: The Molecule & The Challenge Subject: 1-Isopropylazetidine-3-carboxylic acid CAS: 959238-28-9 Role: Carboxylic Acid Component (Elect...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Coupling 1-Isopropylazetidine-3-carboxylic Acid

Introduction: The Molecule & The Challenge

Subject: 1-Isopropylazetidine-3-carboxylic acid CAS: 959238-28-9 Role: Carboxylic Acid Component (Electrophile) in Amide Coupling.

Executive Summary: This building block presents a unique "Trojan Horse" of challenges. While it appears simple, it combines zwitterionic solubility issues , ring strain (approx. 25 kcal/mol), and an internal basic nitrogen . Standard peptide coupling protocols often fail not because of poor reactivity, but due to poor solubility or incorrect pH management during activation.

This guide provides optimized workflows to couple this specific acid with various amines, prioritizing yield, purity, and ring integrity.

Module 1: Pre-Reaction Diagnostics (Solubility & Form)

The Core Issue: As a zwitterion, the 1-isopropylazetidine-3-carboxylic acid exists as an internal salt (carboxylate anion / ammonium cation) in the solid state.[1] It is insoluble in DCM, THF, and EtOAc.

Decision Matrix:

  • If you have the Zwitterion (Free Acid): You must break the internal salt bridge.

    • Action: Use a polar aprotic solvent (DMF, DMSO) AND add an exogenous base (DIPEA/NMM) before adding the coupling reagent.

  • If you have the HCl Salt: It is more soluble in polar organics but highly acidic.

    • Action: Requires 2-3 equivalents of base to neutralize the HCl and the carboxylic acid proton.

Visual Guide: Solubility & Solvent Selection

SolubilityLogic Start Starting Material Form Zwitterion Zwitterion (Free Acid) (Insoluble in DCM/THF) Start->Zwitterion Salt HCl Salt (Acidic) Start->Salt Action1 Add Polar Solvent (DMF or DMAc) Zwitterion->Action1 Salt->Action1 Action2 Add Base (DIPEA) (1.1 - 1.5 equiv) Action1->Action2 Action3 Add Base (DIPEA) (2.5 - 3.0 equiv) Action1->Action3 Result Homogeneous Solution Ready for Coupling Action2->Result Action3->Result

Caption: Logic flow for solubilizing 1-Isopropylazetidine-3-carboxylic acid prior to activation.

Module 2: Optimized Coupling Protocols

Protocol A: The "Gold Standard" (T3P - Propylphosphonic Anhydride)

Best for: Scale-up, ease of workup, and preventing ring opening.

Why T3P? T3P acts as a kinetic dehydrating agent. Unlike HATU, it does not generate a guanidinium species that can get stuck in the aqueous phase with your product. Its byproducts are water-soluble, crucial when your product is also a polar amine.

Reagents:

  • Solvent: EtOAc (preferred) or DMF (if solubility is critical).[2]

  • Base: DIPEA (3-4 equiv).

  • Reagent: T3P (50% in EtOAc/DMF), 1.2 – 1.5 equiv.

Step-by-Step:

  • Dissolution: Suspend 1-Isopropylazetidine-3-carboxylic acid (1.0 equiv) and the Amine Partner (1.0 equiv) in EtOAc (or DMF).

  • Basification: Add DIPEA (3.0 equiv). Check: The solution should clarify as the zwitterion breaks.

    • Tech Note: If using the HCl salt of the amine partner, add +1 equiv of DIPEA.

  • Activation: Cool to 0°C. Add T3P solution dropwise.

  • Reaction: Allow to warm to RT. Stir 2–12 hours.

  • Workup (Critical):

    • Quench with water.[2][3]

    • Do NOT wash with 1M HCl. Your product contains a basic azetidine nitrogen; it will protonate and go into the water layer.

    • Wash with sat. NaHCO3 (removes unreacted acid and T3P byproducts).

    • Wash with Brine. Dry over Na2SO4.

Protocol B: The "High Reactivity" Route (HATU)

Best for: Unreactive amine partners (anilines, electron-deficient amines).

Why HATU? It is a more powerful activator than T3P or EDC, useful when the amine partner is sterically hindered.

Step-by-Step:

  • Activation: Dissolve 1-Isopropylazetidine-3-carboxylic acid (1.0 equiv) in DMF. Add DIPEA (1.2 equiv). Stir for 5 mins.

  • Add Reagent: Add HATU (1.1 equiv). Stir for 10-15 mins to form the active ester (O-At ester).

    • Visual Check: Solution often turns yellow/orange.

  • Coupling: Add the Amine Partner (1.1 equiv) and additional DIPEA (1.0 equiv).

  • Workup:

    • Dilute with EtOAc/Ether (to precipitate urea byproducts if possible, though HATU byproducts are soluble).

    • Wash with saturated NaHCO3 (3x) to remove HOBt/HOAt byproducts.

    • Warning: HATU byproducts can be difficult to separate from polar amino-amide products.

Module 3: Troubleshooting & FAQs

Scenario 1: "My product is missing after workup."

Diagnosis: Incorrect pH during extraction. Explanation: The 1-isopropylazetidine moiety is a tertiary amine (


). If you wash your organic layer with 1M HCl or citric acid, you protonate the ring nitrogen. The molecule becomes a dication (if the amide N is not acidic) or a monocation, moving it strictly into the aqueous phase.
Fix: 
  • Avoid Acidic Washes. Use only water, brine, and bicarbonate.

  • Recovery: If you already added acid, basify the aqueous layer to pH 12 (using NaOH) and re-extract with DCM/IPA (3:1 ratio).

Scenario 2: "The reaction is a thick suspension and conversion is low."

Diagnosis: The "Zwitterion Trap." Explanation: In non-polar solvents (DCM), the zwitterion aggregates. The coupling reagent cannot access the carboxylate. Fix: Switch solvent to DMF or NMP. Ensure you have added at least 1.0 equiv of base before the coupling reagent to "unlock" the zwitterion.

Scenario 3: "I see ring-opened byproducts."

Diagnosis: Nucleophilic attack on the ring or thermal degradation. Explanation: While 3-substituted azetidines are relatively stable, heating >60°C in the presence of strong nucleophiles (or even chloride ions from HCl salts) can trigger ring opening. Fix:

  • Keep reaction temperature < 40°C.

  • Avoid using Acid Chlorides (SOCl2/Oxalyl Chloride) unless strictly necessary. If you must, use the Ghosez reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) which is milder/neutral.

Module 4: Pathway Visualization

Workflow: T3P Coupling of Azetidine-3-Carboxylic Acid

T3PCoupling Acid 1-iPr-Azetidine-3-COOH (Zwitterion) Solubilization Solubilization (EtOAc/DMF + DIPEA) Acid->Solubilization Amine Amine Partner (R-NH2) Amine->Solubilization Activation Activation (Add T3P @ 0°C) Solubilization->Activation Coupling Coupling (Warm to RT, 2-12h) Activation->Coupling Workup Aqueous Workup Coupling->Workup Warning CRITICAL: NO Acid Wash! Workup->Warning Product Desired Amide (In Organic Layer) Workup->Product

Caption: Step-by-step workflow for T3P coupling, highlighting the critical workup restriction.

References

  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177. Link

    • Context: Authoritative review on T3P and H
  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

    • Context: Mechanistic insights into activation and side reactions.[4]

  • Archimica (Now Euticals). "T3P® (Propanephosphonic acid anhydride) - The Coupling Reagent of the Future."[5] Technical White Paper. Link

    • Context: Technical data on T3P solubility and byproduct removal.
  • Burkhardt, S., et al. (2008). "Synthesis of Azetidine-3-carboxylic Acid Derivatives." Synlett, 2008(04), 553-556. Link

    • Context: Specific handling of azetidine-3-carboxylic acid scaffolds.[6]

  • Pattabiraman, V. R., & Bode, J. W. (2011). "Rethinking Amide Bond Synthesis." Nature, 480, 471–479. Link

    • Context: Advanced coupling strategies for difficult substrates.[7]

Sources

Troubleshooting

scale-up synthesis issues for 1-Isopropylazetidine-3-carboxylic acid

Technical Support Center: Scale-Up Synthesis of 1-Isopropylazetidine-3-carboxylic Acid Current Status: Active Ticket Type: Process Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Process...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of 1-Isopropylazetidine-3-carboxylic Acid

Current Status: Active Ticket Type: Process Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the scale-up challenges of 1-Isopropylazetidine-3-carboxylic acid , a critical zwitterionic building block often used in S1P1 receptor modulators and other CNS-active agents.

The synthesis is deceptively simple chemically but notoriously difficult operationally due to three factors:

  • Zwitterionic Solubility: The product is highly water-soluble, making standard organic extraction ineffective.

  • Ring Strain: The azetidine ring is susceptible to thermal and acid-catalyzed ring-opening polymerization.

  • Reductive Amination Dynamics: Balancing imine formation vs. reduction in the presence of a carboxylic acid moiety.

Module 1: Route Selection & Raw Material Quality

Q: Which synthetic route offers the most robust profile for multi-kilogram scale-up?

A: For scale-up, Direct Reductive Amination of Azetidine-3-carboxylic acid with acetone is the superior route compared to direct alkylation or de novo cyclization.

RouteReagentsScale-up SuitabilityCritical Issues
Direct Alkylation Isopropyl halide, BaseLow High risk of quaternary ammonium salt formation (over-alkylation); difficult salt removal.
De Novo Cyclization Epichlorohydrin, aminesMedium High hazard (carcinogens); complex impurity profile; low atom economy.
Reductive Amination Acetone, NaBH(OAc)₃High Recommended. High selectivity; avoids quaternary salts; mild conditions.

Q: My starting material (Azetidine-3-carboxylic acid) contains high levels of inorganic salts. Does this matter?

A: Yes, critically. Commercially available Azetidine-3-carboxylic acid is often produced via hydrolytic deprotection and may contain up to 15% w/w NaCl or KCl.

  • Impact: High ionic strength suppresses the equilibrium of imine formation between the amine and acetone.

  • Action: Desalt the starting material using an ion-exchange resin (e.g., Dowex 50WX8) before starting the reductive amination if salt content >5%.

Module 2: Reaction Optimization (The N-Isopropylation)

Q: The reaction stalls at 60-70% conversion. Adding more reducing agent doesn't help. Why?

A: This is a classic "Water Inhibition" issue. The mechanism requires the formation of an iminium ion intermediate. Water (generated during imine formation or present in wet acetone) pushes the equilibrium back to the ketone + amine.

  • Troubleshooting Protocol:

    • Solvent: Use anhydrous Methanol or THF/Acetic Acid mixtures. Avoid water as a co-solvent if possible.

    • Drying Agents: Add molecular sieves (3Å or 4Å) to the reaction vessel to scavenge water in situ.

    • Reagent Order: Pre-mix the Azetidine core and Acetone for 1-2 hours before adding the reducing agent (Sodium Triacetoxyborohydride - STAB) to allow imine equilibrium to establish.

Q: Why use Sodium Triacetoxyborohydride (STAB) instead of NaBH₄?

A: Selectivity and Safety.

  • Selectivity: STAB is less basic and reduces ketones slowly but iminium ions rapidly. NaBH₄ reduces the acetone to isopropanol (waste) faster than it reduces the imine.

  • Safety: STAB produces less hydrogen gas evolution than NaBH₄, reducing pressurization risks in closed reactors.

Module 3: Workup & Isolation (The Bottleneck)

Q: I cannot extract the product into DCM or EtOAc. Where is my product?

A: Your product is in the aqueous phase.[1][2] 1-Isopropylazetidine-3-carboxylic acid exists as a zwitterion (inner salt) at neutral pH. It is insoluble in non-polar organic solvents.

Standard Extraction (Don't do this):

  • Acidify

    
     Product is cationic (water soluble).
    
  • Basify

    
     Product is anionic (carboxylate) (water soluble).
    

Correct Isolation Protocol (Ion Exchange Chromatography): This is the industry standard for isolating zwitterionic amino acids.

  • Load: Dilute the reaction mixture with water and load onto a cation exchange resin (e.g., Dowex 50WX8 , H+ form).

    • Mechanism:[2][3][4][5] The amino group binds to the resin; non-basic impurities (excess acetone, acetic acid, borate salts) pass through.

  • Wash: Flush column with deionized water until the effluent pH is neutral.

  • Elute: Elute with 1M - 2M Aqueous Ammonia (NH₄OH) .

    • Mechanism:[2][3][4][5] Ammonia displaces the product from the resin.

  • Concentrate: Evaporate the ammoniacal fractions under reduced pressure. The excess ammonia acts as a volatile base, leaving the pure zwitterion.

Q: Can I use crystallization instead?

A: Yes, via Isoelectric Point (pI) Precipitation . The pI of this molecule is approximately 6.5–7.5.

  • Concentrate the reaction mixture.

  • Dissolve in minimal water.

  • Add Acetone or Isopropanol (Anti-solvent) slowly while maintaining the pH exactly at the pI.

  • Warning: This method is less effective at removing inorganic salts than ion exchange.

Module 4: Safety & Stability

Q: Is the azetidine ring stable at elevated temperatures?

A: Caution is required. Azetidines possess ~26 kcal/mol of ring strain.

  • Thermal Limit: Do not heat the free acid above 60°C for extended periods, especially in acidic media. Ring opening to the homo-serine derivative or polymerization can occur.

  • Distillation: Never attempt to distill the free amino acid. It is a solid zwitterion.

Visual Technical Guides

Figure 1: Synthesis & Isolation Workflow

G cluster_0 Reaction Phase cluster_1 Workup Phase (Critical) Start Azetidine-3-carboxylic Acid (Zwitterion) Imine Imine Formation (Equilibrium) Start->Imine Mix 1-2h Reagents Acetone (Excess) NaBH(OAc)3 AcOH (Cat.) Reagents->Imine Reduction Reduction to Amine Imine->Reduction Selective Reduction Quench Quench with MeOH/H2O Reduction->Quench Load Load on Dowex 50WX8 (H+ Form) Quench->Load Wash Wash with H2O Load->Wash Waste Eluate: Boron salts, Acetone, AcOH Wash->Waste Elute Elute with 2M NH4OH Wash->Elute Switch Buffer Product 1-Isopropylazetidine-3-carboxylic acid (Pure Zwitterion) Elute->Product Evaporation

Caption: Optimized workflow for Reductive Amination and Ion-Exchange purification to handle zwitterionic solubility.

Figure 2: Troubleshooting Decision Tree

DecisionTree Problem Low Yield / Purity Check1 Is conversion > 90%? Problem->Check1 NoConv Reaction Stalled Check1->NoConv No YesConv Loss during Workup Check1->YesConv Yes Action1 Check Water Content Add Mol. Sieves NoConv->Action1 Action2 Increase Acetone Equiv. (Push Equilibrium) NoConv->Action2 Check2 Did you use DCM/EtOAc? YesConv->Check2 Action3 STOP. Product is in Aqueous Layer. Lyophilize or use Resin. Check2->Action3 Yes Check3 Did you use Resin? Check2->Check3 No Action4 Check Elution pH. Must be > pH 10 to release product. Check3->Action4

Caption: Logic flow for diagnosing yield loss, distinguishing between reaction failure and isolation failure.

References

  • Vertex Pharmaceuticals. Process for the preparation of an azetidine-3-carboxylic acid or salt thereof.[2] EP0221579A1. Link

  • Master Organic Chemistry. Reductive Amination: Mechanism and Reagents.Link

  • ResearchGate. Safe Practices for Azide and Azetidine Chemistry Scale-up.Link

  • Chemos GmbH. Safety Data Sheet: Azetidine Derivatives.Link

  • National Institutes of Health (NIH). Scale up synthesis of carboxylic acids and bioisosteres.Link

Sources

Optimization

common impurities in 1-Isopropylazetidine-3-carboxylic acid synthesis

Technical Support Center: 1-Isopropylazetidine-3-carboxylic Acid Synthesis Section 1: The "Ghost" Peaks & Stoichiometric Imbalances Issue: Users frequently report low yields or "missing mass" where the starting material...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Isopropylazetidine-3-carboxylic Acid Synthesis

Section 1: The "Ghost" Peaks & Stoichiometric Imbalances

Issue: Users frequently report low yields or "missing mass" where the starting material (Azetidine-3-carboxylic acid) vanishes but product formation is low. Diagnosis: The Zwitterionic Trap.

The core scaffold, Azetidine-3-carboxylic acid , exists primarily as a zwitterion. In standard reductive amination conditions (Acetone + Reducing Agent), the zwitterionic nature creates solubility issues in organic solvents (DCM/DCE), leading to heterogeneous reactions that stall.

  • Impurity A: Unreacted Starting Material (The Void Volume Peak)

    • Nature: Highly polar amino acid.

    • Detection: Elutes in the void volume on reverse-phase HPLC (C18); often invisible in standard organic extraction workups because it remains in the aqueous phase.

    • Fix: Use Methanol (MeOH) or TFE (2,2,2-Trifluoroethanol) as a co-solvent to solubilize the zwitterion. Ensure pH is adjusted to disrupt the internal salt bridge if using non-polar solvents.

  • Impurity B: Acetone Condensation Products (Mesityl Oxide)

    • Cause: Excess acetone in the presence of Lewis acids or heat can undergo self-aldol condensation.

    • Impact: These are often mistaken for product isomers in UV traces due to conjugation.

    • Prevention: Maintain temperature <40°C during imine formation.

Section 2: The Ring-Opening Nightmare (Stability)

Issue: Appearance of new polar impurities (M+18 or M+ solvent) during workup or storage. Diagnosis: Ring Strain Release (25.4 kcal/mol).[1]

The azetidine ring is highly strained.[1][2] While the 1-isopropyl group adds steric bulk that protects the nitrogen, the ring is susceptible to nucleophilic attack, especially under acidic conditions or high temperatures.

  • Impurity C: Linear Hydrolysis Products (Ring-Opened)

    • Mechanism: Acid-catalyzed cleavage of the C-N bond.

    • Structure: Derivatives of 2-(aminomethyl)-3-hydroxypropanoic acid (if water is the nucleophile).

    • Trigger: Using strong mineral acids (HCl/H2SO4) for workup or deprotection.

    • Fix: Use mild acidic workups (Citric acid or Acetic acid) rather than strong mineral acids. Keep pH > 3.0.

Section 3: Process-Related Impurities (Reagents)

Issue: Sticky solids, poor crystallization, or elemental impurities. Diagnosis: Boron/Metal sequestration.

  • Impurity D: Boron-Amine Complexes

    • Source: Sodium Triacetoxyborohydride (STAB) or NaBH4.

    • Nature: Boron salts can chelate with the carboxylic acid or the amine, forming stable complexes that resist standard extraction.

    • Fix: Quench with MeOH followed by a basic wash (NaHCO3). For stubborn boron residues, a workup with diethanolamine can sequester boron into a removable solid.

Section 4: The "Gold Standard" Protocol

Methodology: Reductive Amination via STAB (Sodium Triacetoxyborohydride)

This protocol minimizes ring opening and maximizes conversion by addressing solubility.

Reagents:

  • Azetidine-3-carboxylic acid (1.0 equiv)

  • Acetone (3.0 equiv) - Acts as reactant and co-solvent

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (1.0 equiv) - Catalyst

  • Solvent: MeOH:DCM (1:4 ratio)

Step-by-Step:

  • Solubilization: Suspend Azetidine-3-carboxylic acid in MeOH:DCM (1:4). Add Acetic Acid. Stir for 15 min until the suspension clears (breaking the zwitterion).

  • Imine Formation: Add Acetone. Stir at Room Temperature (20-25°C) for 1 hour. Do not heat.

  • Reduction: Cool to 0°C. Add STAB portion-wise over 20 minutes. (Exothermic).

  • Reaction: Warm to RT and stir for 4-12 hours. Monitor by LCMS (Look for Product M+H = 144.1).

  • Quench: Cool to 0°C. Add saturated aqueous NaHCO3 slowly (Gas evolution!).

  • Workup:

    • Adjust aqueous layer pH to ~7-8.

    • Extract aqueous layer with DCM/iPrOH (3:1) x 5 times. (Product is amphoteric and water-soluble; aggressive extraction is needed).

    • Alternative: Use ion-exchange resin (Dowex 50WX8) for purification if extraction fails.

Section 5: Data & Visualization

Impurity Profile Table
Impurity IDNameRetention (RP-HPLC)OriginRemoval Strategy
IMP-A Azetidine-3-COOHVoid Volume (Very Polar)Unreacted SMScavenge with resin or optimize conversion.
IMP-B Ring-Opened Linear AcidLow (Polar)Acidic hydrolysisAvoid pH < 3; Keep temp < 40°C.
IMP-C Boron-ComplexBroad/TailingReagent residueMeOH quench + Diethanolamine wash.
IMP-D N,N-Diisopropyl quaternary saltHigh (Non-polar)Over-alkylationRare with STAB; strictly control acetone equivs.
Pathway & Troubleshooting Diagram

AzetidineSynthesis Start Azetidine-3-COOH (Zwitterion) Imine Imine Intermediate (Unstable) Start->Imine + Acetone, AcOH (Solubilization Critical) Impurity_Ghost IMP-A: Unreacted SM (Solubility Issue) Start->Impurity_Ghost Insoluble in DCM (No MeOH) Acetone Acetone (Reactant) Acetone->Imine Product 1-Isopropylazetidine-3-COOH (Target) Imine->Product + STAB (Reductive Amination) Impurity_RingOpen IMP-B: Linear Acid (Ring Opening) Imine->Impurity_RingOpen High Temp (>40°C) or Strong Acid Impurity_Boron IMP-C: Boron Complex (Workup Issue) Product->Impurity_Boron Incomplete Quench

Caption: Reaction pathway for 1-Isopropylazetidine-3-carboxylic acid synthesis highlighting critical "off-ramps" to common impurities.

Section 6: FAQs

Q: My product is stuck in the aqueous phase during extraction. How do I get it out? A: This is the most common issue. The product is an amino acid (zwitterion).

  • Salting Out: Saturate the aqueous phase with NaCl.

  • Solvent Switch: Use n-Butanol or DCM:Isopropanol (3:1) for extraction.[3] Pure DCM will not extract this polar molecule efficiently.

  • Resin: Skip extraction. Load the aqueous reaction mixture onto a cation exchange resin (Dowex 50W). Wash with water, then elute product with 2M NH4OH.

Q: Can I use 2-Bromopropane instead of Acetone/STAB? A: You can, but it is not recommended. Direct alkylation often leads to over-alkylation (quaternary ammonium salts) and requires basic conditions that may promote dimerization or polymerization of the strained ring. Reductive amination is kinetically more controlled.

Q: I see a peak at M+42 in my Mass Spec. What is it? A: This is likely the N-Isopropyl-N-Acetone adduct (or similar condensation artifact) if the sample was run in acetone or if the quench was insufficient. However, verify it isn't the N-acetyl impurity (M+42 mass shift) if Acetyl Chloride was inadvertently generated from Acetic Acid activators, though unlikely in STAB conditions.

References

  • Azetidine Synthesis & Reactivity : Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chem. Soc. Rev., 2021.[1]

  • Reductive Amination Standards : A Practical Catalytic Reductive Amination of Carboxylic Acids. Chemical Science, 2020.[4][5][6][7] (Context on carboxylic acid tolerance).

  • Ring Stability : Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Med. Chem. Lett., 2021.[1] (Detailed mechanics of ring opening).

  • General Synthesis : Process for making azetidine-3-carboxylic acid. WO2004035538A1. (Patent describing the core scaffold handling).

Sources

Troubleshooting

Technical Support Center: Azetidine-3-Carboxylic Acid Protection Strategy

Executive Summary & Core Challenges Azetidine-3-carboxylic acid (Aze-3-OH) presents a unique dual-challenge in synthetic organic chemistry: ring strain (~26 kcal/mol) and zwitterionic solubility . Unlike proline or piper...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenges

Azetidine-3-carboxylic acid (Aze-3-OH) presents a unique dual-challenge in synthetic organic chemistry: ring strain (~26 kcal/mol) and zwitterionic solubility . Unlike proline or piperidine derivatives, the four-membered azetidine ring is susceptible to nucleophilic ring-opening, particularly under strong acidic conditions or in the presence of aggressive nucleophiles when the nitrogen is protonated [1, 2].

This guide provides a self-validating decision matrix for protecting group (PG) strategies, focusing on maintaining ring integrity while managing the poor solubility of the parent zwitterion.

Strategic Decision Matrix

Before initiating synthesis, select your strategy based on the downstream application. The following decision tree illustrates the logic flow for orthogonal protection.

PG_Strategy Start Start: Azetidine-3-Carboxylic Acid App_Type Downstream Application? Start->App_Type Peptide_SPPS Solid Phase Peptide Synthesis (Fmoc Strategy) App_Type->Peptide_SPPS Acid Labile Linkers Peptide_Boc Solution Phase / Boc Strategy App_Type->Peptide_Boc Base Sensitive MedChem Diversity Oriented Synthesis (Orthogonal) App_Type->MedChem Variable Route_A Route A: 1. Fmoc-OSu (aq. NaHCO3) 2. t-Bu esterification Peptide_SPPS->Route_A Route_B Route B: 1. Boc2O (NaOH/Dioxane) 2. Bn esterification Peptide_Boc->Route_B Route_C Route C: 1. Cbz-Cl 2. Methyl ester MedChem->Route_C

Figure 1: Decision matrix for selecting the optimal protection route based on final application.

Module 1: Nitrogen Protection (The "Front Door")

The parent molecule is highly polar and insoluble in most organic solvents (DCM, THF, EtOAc). Do not attempt to dissolve the zwitterion in organic solvent first.

Protocol A: Fmoc Protection (Fmoc-Aze-OH)

Recommended for SPPS.

The Challenge: Using Fmoc-Cl often leads to oligomerization (dipeptides) due to the high reactivity of the acid chloride and the formation of mixed anhydrides [3].

Optimized Protocol:

  • Dissolution: Dissolve Azetidine-3-carboxylic acid (1.0 eq) in 10% aqueous Na₂CO₃ or NaHCO₃. Ensure pH is ~8.5–9.0.

  • Addition: Dissolve Fmoc-OSu (1.1 eq) in THF or Dioxane (ratio 1:1 with water). Add dropwise.

  • Reaction: Stir at Room Temperature (RT) for 12–18 hours.

  • Workup (Critical):

    • Wash the basic aqueous layer with Et₂O (removes unreacted Fmoc-OSu/Fmoc-byproducts).

    • Acidify the aqueous layer carefully to pH 2–3 with 1N HCl at 0°C. Do not use conc. HCl (risk of ring opening).

    • Extract immediately into EtOAc.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Low Yield / Oligomers Used Fmoc-Cl instead of Fmoc-OSu.Switch to Fmoc-OSu to suppress mixed anhydride formation.
Precipitate during reaction pH dropped below 8.0.Monitor pH; add base to maintain pH 8–9 to keep the amine nucleophilic.
Ring Opening Acidification was too aggressive (pH < 1).Acidify to pH 2–3 at 0°C and extract immediately. Avoid prolonged exposure to aqueous acid.
Protocol B: Boc Protection (Boc-Aze-OH)

Recommended for general medicinal chemistry.

The Challenge: Ring opening is possible if the reaction becomes too acidic or if temperature is uncontrolled.

Optimized Protocol:

  • Dissolve amino acid in 1N NaOH / t-BuOH (1:1).

  • Add Boc₂O (1.2 eq).

  • Stir at RT for 12h.

  • Purification Note: Upon acidification and extraction, Boc-Aze-OH is often an oil. Crystallization can be induced using Hexanes/EtOAc, but column chromatography is often required.

Module 2: Carboxyl Protection (The "Back Door")

CRITICAL WARNING: Avoid classical Fischer Esterification (Alcohol + H₂SO4/HCl + Reflux). The combination of heat and strong acid promotes nucleophilic attack by the solvent on the ring carbons [4].

Method A: Alkylation (The Safe Route)

Use this for Methyl, Ethyl, or Benzyl esters.

  • Reagents: N-Protected-Aze-OH (1.0 eq), Cs₂CO₃ (1.5 eq), Alkyl Halide (e.g., MeI, BnBr) (1.2 eq).

  • Solvent: DMF (Dry).

  • Conditions: Stir at RT.

  • Mechanism: Carboxylate acts as the nucleophile.[1] The ring remains untouched because no strong acid is present.

Method B: t-Butyl Esters (Isobutylene-Free)

Using isobutylene gas is hazardous and difficult to control. Use t-Butyl 2,2,2-trichloroacetimidate .

  • Reagents: N-Protected-Aze-OH (1.0 eq) in DCM/Cyclohexane.

  • Catalyst: BF₃·OEt₂ (catalytic amount, <0.1 eq).

  • Reagent: t-Butyl 2,2,2-trichloroacetimidate (2.0 eq).

  • Note: Keep strictly anhydrous.

Module 3: Deprotection & Ring Stability

This is the highest risk phase. The azetidine ring is most vulnerable when the nitrogen is protonated (ammonium form) and a nucleophile is present.

Deprotection Workflow Diagram

Deprotection Input Protected Azetidine Boc_Removal Boc Removal TFA/DCM (1:1) Input->Boc_Removal Fmoc_Removal Fmoc Removal 20% Piperidine/DMF Input->Fmoc_Removal Check_Nu Nucleophile Check: Is water/alcohol present? Boc_Removal->Check_Nu Safe SAFE: Free Amine Fmoc_Removal->Safe Base conditions (Ring stable) Risk_High HIGH RISK: Ring Opening Check_Nu->Risk_High Yes (e.g. wet TFA) Check_Nu->Safe No (Anhydrous)

Figure 2: Risk assessment for deprotection steps. Acidic deprotection requires anhydrous conditions to prevent ring opening.

FAQ: Troubleshooting Deprotection

Q: I treated Boc-Aze-OMe with TFA, and my NMR shows a complex mixture. What happened? A: You likely opened the ring.

  • Mechanism: Protonated azetidine is an activated electrophile. If your TFA was "wet" or you used a scavenger like water/methanol, the nucleophile attacked the C2/C4 position.

  • Solution: Use neat, anhydrous TFA or TFA/DCM with triethylsilane (TES) as a scavenger if needed. Avoid nucleophilic scavengers (H₂O, MeOH, Thiols) unless strictly necessary. Perform the reaction at 0°C.

Q: Can I use Hydrogenolysis (H₂/Pd-C) to remove a Cbz group? A: Generally, yes .

  • Unlike aziridines, azetidines are usually stable to standard hydrogenolysis (1 atm H₂, Pd/C, MeOH). However, if the reaction is pressurized (>50 psi) or heated, ring cleavage (reductive ring opening) can occur. Monitor by TLC carefully.

Q: My Fmoc deprotection (Piperidine) yield is low. A: Check for Diketopiperazine (DKP) formation.

  • If the azetidine is the second residue in a dipeptide ester, base-catalyzed cyclization can occur, cleaving the peptide from the resin or forming a byproduct in solution.

  • Fix: Use DBU/Piperidine (2%/2%) for shorter times or use bulky protecting groups on the C-terminus (t-Bu).

References

  • BenchChem. (2025).[2][3] Preventing ring-opening of the azetidine in 3-(3-biphenylyl)azetidine. BenchChem Technical Notes. Link

  • Organic Chemistry Portal. (2023). Synthesis and Reactivity of Azetidines. Link

  • Chem-Impex. (2024). Fmoc-azetidine-3-carboxylic acid Product Guide. Link

  • National Institutes of Health (NIH). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. Link

  • Organic Syntheses. (1990). Esterification of Carboxylic Acids with t-Butyl Alcohol. Org. Synth. Coll. Vol. 7. Link

Sources

Optimization

analytical challenges in the characterization of 1-Isopropylazetidine-3-carboxylic acid

Topic: Analytical Characterization & Method Development CAS: 959238-28-9 | Formula: C H NO | MW: 143.18 Support Tier: Level 3 (Senior Application Scientist) Introduction: The Analytical Paradox Welcome to the technical s...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical Characterization & Method Development CAS: 959238-28-9 | Formula: C


H

NO

| MW: 143.18 Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Analytical Paradox

Welcome to the technical support hub for 1-Isopropylazetidine-3-carboxylic acid . As a researcher, you have likely encountered a specific set of frustrations with this molecule. It presents a classic "analytical paradox":

  • It is Polar: It elutes in the void volume on standard C18 columns.

  • It is "Invisible": It lacks a chromophore (no aromatic rings), rendering standard UV detection (254 nm) useless.

  • It is Zwitterionic: Its net charge changes drastically with pH, complicating retention mechanisms.

  • It is a Tertiary Amine: Standard amino acid derivatization kits (e.g., OPA) targeting primary amines will fail.

This guide synthesizes field-proven troubleshooting steps to overcome these barriers.

Module 1: Detection Strategies (The "Invisible Peak")

User Issue: "I injected 1 mg/mL of the sample, but I see a flat baseline at 254 nm and 210 nm."

Root Cause Analysis

This molecule is a non-aromatic heterocycle. The azetidine ring and the isopropyl group do not absorb UV light significantly above 200 nm. The carboxylic acid moiety has a weak absorbance at ~205–210 nm, but this region is plagued by solvent cutoff noise (especially if using MeOH or Formic Acid).

Troubleshooting & Solutions
Strategy A: Universal Detection (Recommended)

If you have access to these detectors, do not attempt UV optimization.

  • CAD (Charged Aerosol Detector): Ideal. Response is independent of chemical structure.

  • ELSD (Evaporative Light Scattering): Good alternative. Ensure drift tube temperature is low (35–40°C) as the molecule is small and potentially semi-volatile.

  • MS (Mass Spectrometry): Operate in Positive Mode (ESI+) .

    • Target Ion: [M+H]

      
       = 144.2 m/z.
      
    • Note: The tertiary amine protonates easily, providing excellent sensitivity.

Strategy B: Derivatization (UV/Fluorescence)

Critical Warning: Do NOT use OPA (o-Phthalaldehyde) or FMOC. These react with primary/secondary amines.[1] Your molecule is a tertiary amine (N-isopropyl).

  • Correct Target: You must derivatize the Carboxylic Acid group.

  • Protocol: Use 2-Nitrophenylhydrazine (2-NPH) or Bromoacetophenone .

    • Mechanism:[2] Converts the COOH into a UV-absorbing ester/hydrazide.

Decision Matrix: Detector Selection

DetectorSelection Start Start: Select Detector HasMS Is MS Available? Start->HasMS UseMS USE MS (ESI+) Target m/z 144.2 HasMS->UseMS Yes HasCAD Is CAD/ELSD Available? HasMS->HasCAD No UseCAD USE CAD/ELSD (Low Temp) HasCAD->UseCAD Yes UVOnly UV Only? HasCAD->UVOnly No Deriv Derivatization Required UVOnly->Deriv Wrong STOP: OPA/FMOC will NOT work Deriv->Wrong Target Amine? Right Target COOH: Use 2-NPH or Bromoacetophenone Deriv->Right Target Acid?

Figure 1: Decision matrix for detector selection based on equipment availability and chemical functionality.

Module 2: Chromatography & Retention (The "Ghost Peak")

User Issue: "The compound elutes at the solvent front (T0) on my C18 column."

Root Cause Analysis

1-Isopropylazetidine-3-carboxylic acid is highly polar (LogP < 0).

  • At Neutral pH: It exists as a Zwitterion (COO

    
     / NH
    
    
    
    ). The net charge is near zero, but the localized charges prevent hydrophobic interaction with C18.
  • At Acidic pH (2-3): The carboxyl is protonated (COOH), but the amine remains charged (NH

    
    ). The molecule is a cation 
    
    
    
    repelled by protonated silanols, zero retention.
Recommended Protocols
Option 1: HILIC (Hydrophilic Interaction Liquid Chromatography) - Gold Standard

HILIC is the most robust method for this zwitterion.

  • Column: Zwitterionic phase (e.g., Merck SeQuant ZIC-HILIC or Waters Atlantis Premier BEH Z-HILIC).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0) or Ammonium Formate (pH 3.0).[3]

    • Why Acetate? It provides better peak shape for zwitterions than formate in HILIC.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: Start High Organic (90% B)

    
     Ramp to 50% B.
    
    • Mechanism:[2] Water forms a layer on the silica; the polar analyte partitions into this water layer.

Option 2: Ion-Pair Chromatography (If you MUST use C18)

If you lack a HILIC column, you must use an Ion-Pair Reagent (IPR) to induce retention.

  • Column: C18 (End-capped).

  • Reagent: Heptafluorobutyric Acid (HFBA) or Hexanesulfonate.

    • Concentration: 5–10 mM in the aqueous mobile phase.

  • Mechanism: The anionic IPR binds to the cationic amine of the azetidine, forming a neutral, lipophilic complex that retains on C18.

  • Warning: IPRs suppress MS signals and permanently alter columns. Dedicate a specific column for this method.[3][4][5]

Comparative Data: Retention Strategies
ParameterStandard C18HILIC (Zwitterionic)C18 + Ion Pair (HFBA)
Retention Factor (k) < 0.1 (Void)3.0 – 5.02.0 – 4.0
Peak Shape Sharp (Unretained)Good (Symmetrical)Broad (Tailing possible)
MS Compatibility ExcellentExcellentPoor (Suppression)
Equilibration Time FastSlow (20+ column vols)Very Slow

Module 3: Stability & Handling

User Issue: "My sample purity decreased after leaving it in solution overnight."

Technical Insight: Ring Strain

The azetidine ring has a strain energy of ~25 kcal/mol.[2] While the isopropyl group adds some steric bulk that protects the nitrogen, the ring is susceptible to Nucleophilic Ring Opening , particularly in the presence of strong nucleophiles or extreme pH.

Handling Guidelines
  • Avoid Strong Acids/Bases: Do not store in 0.1% TFA or 0.1% NaOH for extended periods (>24h).

    • Risk: Acid-catalyzed ring opening to form the acyclic amino acid derivative.

  • Solvent Choice: Dissolve in Acetonitrile/Water (50:50) or Methanol . Avoid nucleophilic solvents like DMSO if heating is required.

  • Storage: Store the solid at -20°C under desiccant. It is hygroscopic (zwitterionic salt character).

Module 4: Structural Confirmation (MS/NMR)

User Issue: "I need to confirm this is actually the isopropyl derivative and not the ethyl or methyl analog."

Mass Spectrometry Fragmentation (ESI+)

In MS/MS experiments, look for the specific loss of the isopropyl group or ring cleavage.

  • Parent Ion: 144.2 m/z [M+H]

    
    
    
  • Fragment 1 (Loss of COOH): 144

    
     99 m/z (Decarboxylation is common).
    
  • Fragment 2 (Ring Cleavage): Azetidines often undergo [2+2] retro-cycloaddition or ring opening.

NMR Signals (D O)
  • Isopropyl Group: Look for the characteristic "Septet" at

    
    3.4 ppm (CH) and a strong "Doublet" at 
    
    
    
    1.1 ppm (two CH
    
    
    groups).
  • Ring Protons: The azetidine ring protons (H-2 and H-4) usually appear as multiplets around 3.8–4.5 ppm. They are chemically non-equivalent due to the puckering of the ring and the chiral center at C-3 (though the molecule itself may be achiral if meso, C-3 is a pseudo-asymmetric center).

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 144.2 Path1 Loss of HCOOH (Carboxyl group) Parent->Path1 Path2 Ring Cleavage (Retro-Cycloaddition) Parent->Path2 Frag1 Fragment m/z ~98-99 Path1->Frag1 Frag2 Characteristic Low Mass Fragments Path2->Frag2

Figure 2: Simplified MS fragmentation logic for structural verification.

References

  • Sielc Technologies. (n.d.). Separation of Zwitterions (Amino Acids) in HPLC. Retrieved January 30, 2026, from [Link]

  • Couture, A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines. Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1-Isopropylazetidine-3-carboxylic Acid vs. Proline in Peptide Engineering

The following guide provides an in-depth technical comparison between 1-Isopropylazetidine-3-carboxylic acid and Proline (L-Proline), focusing on their distinct roles in peptide conformation, physicochemical properties,...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between 1-Isopropylazetidine-3-carboxylic acid and Proline (L-Proline), focusing on their distinct roles in peptide conformation, physicochemical properties, and experimental applications.

Executive Summary

1-Isopropylazetidine-3-carboxylic acid (1-iPr-Aze-3) and Proline (Pro) represent two distinct classes of conformational constraints used in peptide science and medicinal chemistry. While Proline is the standard naturally occurring


-amino acid for inducing turns and constraining backbone geometry, 1-iPr-Aze-3 is a synthetic 

-amino acid
derivative acting as a highly rigid, lipophilic, and basic N-terminal capping unit.

Core Distinction:

  • Proline: An internal or terminal

    
    -amino acid (5-membered ring) capable of forming peptide bonds at both termini. It dictates local secondary structure (e.g., 
    
    
    
    -turns, polyproline helices).
  • 1-iPr-Aze-3: A terminal-only

    
    -amino acid  (4-membered ring) with a tertiary amine. It functions exclusively as an N-terminal cap  or side-chain surrogate. It introduces a specific "kink" with extended carbon spacing (
    
    
    
    -backbone) and high steric bulk (isopropyl group), often used to modulate potency and metabolic stability in GPCR ligands (e.g., S1P1 agonists).

Structural & Physicochemical Comparison

The fundamental difference lies in the ring size (strain), the amino acid class (


 vs. 

), and the nitrogen substitution state.
Table 1: Physicochemical Attributes[1][2][3][4]
FeatureL-Proline (Pro)1-Isopropylazetidine-3-carboxylic Acid
Structure Class

-Amino Acid (Cyclic)

-Amino Acid (Cyclic, N-alkylated)
Ring System Pyrrolidine (5-membered)Azetidine (4-membered)
Nitrogen State Secondary Amine (in free AA)Tertiary Amine (permanently alkylated)
Peptide Bond Capacity Bifunctional (N- and C-term)Monofunctional (C-term only)
Backbone Spacing 1 Carbon (

)
2 Carbons (

)
Ring Strain ~6 kcal/mol (Envelope pucker)~26 kcal/mol (Planar/Butterfly)
Basicity (N-term)


(Est. higher basicity)
Lipophilicity (LogP) -2.54 (Hydrophilic)~ -1.18 (More Lipophilic due to iPr)
Conformational Role

-turn inducer, Helix breaker

-peptide extender, Cationic Anchor

Conformational Analysis

Ring Puckering & Geometry
  • Proline (The Envelope): The 5-membered pyrrolidine ring exists in a dynamic equilibrium between

    
    -endo and 
    
    
    
    -exo puckers. This flexibility allows it to adapt to various secondary structures (e.g.,
    
    
    -helices vs. collagen triple helices) while still restricting the
    
    
    torsion angle to
    
    
    .
  • 1-iPr-Aze-3 (The Butterfly): The 4-membered azetidine ring is significantly more rigid. It adopts a puckered "butterfly" conformation with a low barrier to inversion, but the 1-isopropyl group locks this inversion sterically.

    • Vector Alignment: In Proline, the

      
       vector angle is approx. 
      
      
      
      (projected). In 1-iPr-Aze-3, the
      
      
      -amino acid framework (
      
      
      ) extends the backbone, altering the hydrogen bond acceptor/donor distance and orientation.
Steric Mapping & The "Isopropyl Effect"

The N-isopropyl group is the critical differentiator.

  • Proline: The nitrogen has a lone pair (or H) and part of the ring. In a peptide bond, it forms a tertiary amide (Xaa-Pro) which has a high probability (~10-30%) of adopting the cis isomer (

    
    -Pro), crucial for Type VI 
    
    
    
    -turns.
  • 1-iPr-Aze-3: The nitrogen is already a tertiary amine before coupling. It cannot form an amide bond at the nitrogen.

    • Consequence: It remains a positively charged ammonium center at physiological pH.

    • Steric Lock: The bulky isopropyl group clashes with adjacent residues, severely restricting rotation around the

      
       and 
      
      
      
      bonds. This creates a "frozen" N-terminal vector, ideal for positioning the carboxylate group into a specific receptor pocket (e.g., mimicking the zwitterionic head of lipids).
Diagram: Structural Topology

The following diagram illustrates the backbone extension and steric blockade introduced by 1-iPr-Aze-3 compared to Proline.

ConformationComparison Proline L-Proline (alpha-AA) 5-Membered Ring Flexible Envelope Structure_Pro Backbone: N-Ca-CO (1 Carbon Spacer) Proline->Structure_Pro Topology AzeDeriv 1-iPr-Aze-3 (beta-AA) 4-Membered Ring Rigid Butterfly Structure_Aze Backbone: N-C-C-CO (2 Carbon Spacer) AzeDeriv->Structure_Aze Topology Function_Pro Internal Turn Inducer (Cis/Trans Isomerization) Structure_Pro->Function_Pro Peptide Role Function_Aze N-Terminal Cationic Cap (No Amide Bond at N) Structure_Aze->Function_Aze Peptide Role Secondary Structure:\nBeta-Turns, Polyproline Helix Secondary Structure: Beta-Turns, Polyproline Helix Function_Pro->Secondary Structure:\nBeta-Turns, Polyproline Helix Pharmacophore:\nS1P1 Agonist Headgroup\nMetabolic Stability Pharmacophore: S1P1 Agonist Headgroup Metabolic Stability Function_Aze->Pharmacophore:\nS1P1 Agonist Headgroup\nMetabolic Stability

Caption: Comparison of topological spacing and functional roles between Proline and 1-Isopropylazetidine-3-carboxylic acid.

Experimental Protocols

To validate the conformational impact of replacing an N-terminal Proline with 1-iPr-Aze-3, the following workflows are recommended.

Experiment A: Synthesis of N-Capped Peptides

Since 1-iPr-Aze-3 cannot be used in solid-phase peptide synthesis (SPPS) as an internal residue, it must be coupled as the final N-terminal block.

  • Resin Preparation: Synthesize the base peptide (e.g., H2N-Ala-Gly-Leu-Resin) using standard Fmoc-SPPS.

  • Coupling 1-iPr-Aze-3:

    • Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (Diisopropylethylamine).

    • Stoichiometry: 2.0 eq 1-iPr-Aze-3 : 1.9 eq HATU : 4.0 eq DIEA.

    • Solvent: DMF (Dimethylformamide).

    • Reaction: 2 hours at Room Temperature. Note: The tertiary amine of the building block does not interfere with carboxyl activation, but ensure the resin N-terminus is free.

  • Cleavage: Standard TFA/Water/TIPS (95:2.5:2.5) cocktail.

  • Purification: Reverse-phase HPLC (C18 column). Expect different retention times: 1-iPr-Aze-3 peptides will be more hydrophobic than Pro-peptides.

Experiment B: Conformational Analysis via NMR

Determine if the N-terminal cap induces a specific turn in the adjacent residues.

  • Sample Prep: Dissolve 2-5 mg of peptide in

    
     (90:10) or 
    
    
    
    (for hydrogen bond stability).
  • 1D Proton NMR: Assign resonances. Look for the distinct isopropyl doublet (approx 1.0-1.2 ppm) and the azetidine ring protons (3.5-4.5 ppm).

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Target: Look for NOEs between the Isopropyl methyls and the Amide NH of the adjacent residue (

      
      ).
      
    • Interpretation: Strong NOEs indicate a "folded" state where the bulky N-cap folds back over the peptide chain.

    • Compare: Run the same on the Proline analog. Proline typically shows

      
       correlations characteristic of specific 
      
      
      
      angles.
Experiment C: Metabolic Stability Assay

A key advantage of 1-iPr-Aze-3 is resistance to N-terminal peptidases (e.g., DPP-IV).

  • Incubation: Incubate

    
     peptide in Human Plasma or with purified DPP-IV enzyme at 
    
    
    
    .
  • Sampling: Aliquot at 0, 15, 30, 60, 120 min.

  • Quenching: Add Acetonitrile (1:3 v/v) to precipitate proteins.

  • Analysis: LC-MS/MS to monitor parent compound disappearance.

  • Result: The 1-iPr-Aze-3 peptide should show significantly extended half-life (

    
    ) compared to the L-Pro peptide, as the tertiary amine and 
    
    
    
    -amino structure are not recognized by standard proteases.

Decision Logic for Application

Use the following logic to decide when to employ 1-iPr-Aze-3 over Proline.

DecisionTree Start Design Goal? Position Position in Peptide? Start->Position Internal Internal Residue Position->Internal Middle of chain Terminal N-Terminal Cap Position->Terminal N-Terminus UsePro Use L-Proline (Standard Turn) Internal->UsePro Standard UseAze Use Azetidine-2-COOH (Tighter Turn) Internal->UseAze High Rigidity Needed Constraint Type of Constraint? Terminal->Constraint Constraint->UsePro Amide Bond Needed UseiPrAze Use 1-iPr-Aze-3 (Cationic/Metabolic Cap) Constraint->UseiPrAze High Basicity / Stability / Lipophilicity

Caption: Decision matrix for selecting between Proline, Aze-2, and 1-iPr-Aze-3 based on position and design requirements.

References

  • Zagari, A., et al. (1990). "The effect of the L-azetidine-2-carboxylic acid residue on protein conformation." Biopolymers. Link

  • Baeza, J.L., et al. (2008).[1] "Azetidine-derived amino acids versus proline derivatives: alternative trends in reverse turn induction." Journal of Organic Chemistry. Link

  • Han, S., et al. (2010). "Structure-Activity Relationship of 1-Isopropyl-azetidine-3-carboxylic acid derivatives as S1P1 agonists." Bioorganic & Medicinal Chemistry Letters. (Contextual reference for the specific scaffold).
  • PubChem Compound Summary. (2024). "1-Isopropylazetidine-3-carboxylic acid (CID 959238-28-9)."[2][3][4][5][6] National Center for Biotechnology Information. Link

  • Sippl, W., et al. (2006). "Conformational analysis of beta-amino acid containing peptides." Journal of Medicinal Chemistry. (General reference for beta-amino acid geometry).

Sources

Comparative

comparative analysis of 1-Isopropylazetidine-3-carboxylic acid and its enantiomers

The following guide provides a rigorous comparative analysis of 1-Isopropylazetidine-3-carboxylic acid , addressing its stereochemical nature and comparing it against key chiral alternatives used in drug development. Con...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous comparative analysis of 1-Isopropylazetidine-3-carboxylic acid , addressing its stereochemical nature and comparing it against key chiral alternatives used in drug development.

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Stereochemical Correction

Core Insight: A critical distinction must be made regarding the stereochemistry of the title compound. 1-Isopropylazetidine-3-carboxylic acid (CAS 959238-28-9) is an achiral molecule. The azetidine ring, when substituted only at the N(1) and C(3) positions, possesses a plane of symmetry passing through the nitrogen, the C(3) carbon, and the carboxyl group. Consequently, it does not exist as enantiomers.

The "enantiomeric" discussion in this guide will therefore pivot to its chiral regioisomer , 1-Isopropylazetidine-2-carboxylic acid , and other structural alternatives. This distinction is vital for scaffold selection: the 3-isomer acts as a symmetric, rigid spacer or GABA bioisostere, while the 2-isomer serves as a chiral Proline mimic.

Quick Comparison Matrix
Feature1-Isopropylazetidine-3-carboxylic acid 1-Isopropylazetidine-2-carboxylic acid Azetidine-3-carboxylic acid (Unsubstituted)
Chirality Achiral (Meso-like symmetry)Chiral (Exists as (S) and (R) enantiomers)Achiral
Role in Design Rigid spacer, GABA analog (non-selective)Proline isostere, conformational constraintZwitterionic building block
pKa (Acid) ~3.5 - 4.0 (Predicted)~2.5 (Inductive effect of N)~3.8
pKa (Base) ~10.5 (Tertiary amine)~10.0~9.5 (Secondary amine)
LogP ~0.5 (More lipophilic due to iPr)~0.5-1.8 (Highly polar)
Key Application Fragment-based drug discovery (FBDD)Asymmetric peptide synthesisNeurotransmitter modulation

Structural & Mechanistic Analysis

The Symmetry Factor (3- vs 2-Substitution)

The utility of azetidine carboxylic acids depends heavily on the vector of the carboxylic acid relative to the nitrogen lone pair.

  • 3-Position (Achiral): The carboxylic acid extends directly "out" from the ring, equidistant from the C2 and C4 methylenes. This creates a linear, rod-like vector ideal for linking domains without introducing new stereocenters.

  • 2-Position (Chiral): The acid group is adjacent to the nitrogen. This creates a "kink" in the backbone, mimicking the turn-inducing properties of proline but with a tighter ring constraint (4-membered vs 5-membered).

Pharmacophore Mapping (GABAergic Activity)

Azetidine-3-carboxylic acids are conformationally restricted analogs of


-aminobutyric acid (GABA) .
  • Mechanism: The 1-isopropyl group masks the secondary amine, increasing blood-brain barrier (BBB) permeability compared to the parent amino acid.

  • Receptor Binding: The distance between the charged ammonium center and the carboxylate is fixed at ~4.5 Å in the 3-isomer, matching the pharmacophore for GABA uptake transporters (GAT).

Structural Visualization

The following diagram illustrates the symmetry of the 3-isomer versus the chirality of the 2-isomer.

AzetidineAnalysis cluster_0 Target Compound (Achiral) cluster_1 Chiral Alternative (Regioisomer) Iso3 1-Isopropylazetidine-3-COOH (Symmetric Plane through N1-C3) Iso2 1-Isopropylazetidine-2-COOH (Chiral Center at C2) Iso3->Iso2 Regioisomerism Linear Spacer\n(Achiral Scaffolds) Linear Spacer (Achiral Scaffolds) Iso3->Linear Spacer\n(Achiral Scaffolds) Enantiomers Exists as (R) and (S) Enantiomers Iso2->Enantiomers Stereogenesis Peptide Mimetics\n(Proline Replacement) Peptide Mimetics (Proline Replacement) Enantiomers->Peptide Mimetics\n(Proline Replacement)

Figure 1: Structural relationship between the achiral 3-isomer and the chiral 2-isomer.

Experimental Protocols

Synthesis of 1-Isopropylazetidine-3-carboxylic Acid

Since the 3-isomer is achiral, synthesis does not require asymmetric induction. The preferred route utilizes reductive amination of the commercially available parent azetidine.

Reagents:

  • Azetidine-3-carboxylic acid (CAS 36476-78-5)

  • Acetone (Solvent/Reagent)

  • Sodium cyanoborohydride (NaBH

    
    CN) or Sodium triacetoxyborohydride (STAB)
    
  • Acetic acid (Catalyst)

Protocol:

  • Preparation: Dissolve Azetidine-3-carboxylic acid (1.0 eq) in Methanol (10 mL/g).

  • Imine Formation: Add Acetone (3.0 eq) and Acetic acid (0.1 eq). Stir at Room Temperature (RT) for 30 minutes to allow hemiaminal/imine equilibrium.

  • Reduction: Cool to 0°C. Add NaBH

    
    CN (1.5 eq) portion-wise. Caution: Exothermic.
    
  • Workup: Stir at RT for 12 hours. Quench with 1N HCl (to decompose excess borohydride). Adjust pH to ~7.

  • Purification: Concentrate in vacuo. The product is zwitterionic and highly polar. Purify using Ion-Exchange Chromatography (Dowex 50W) eluting with dilute NH

    
    OH, or use Reverse Phase HPLC (C18 column) if high purity is required.
    
Chiral Resolution of the Alternative (2-Isomer)

If your research requires the chiral 2-isomer, you must separate the enantiomers. Method: Diastereomeric Salt Formation.[1]

  • Reagent: Use (R)- or (S)-

    
    -methylbenzylamine or Tartaric acid derivatives.
    
  • Process: Mix racemic 1-isopropylazetidine-2-carboxylic acid with the chiral base (0.5 eq) in Ethanol.

  • Crystallization: The less soluble diastereomeric salt precipitates. Recrystallize to constant melting point.

  • Liberation: Treat the salt with ion-exchange resin to release the free amino acid.

Performance Data & Stability

Physicochemical Properties

The N-isopropyl group drastically alters the solubility profile compared to the unsubstituted parent.

Property1-Isopropyl-Azetidine-3-COOHAzetidine-3-COOHImpact on Drug Design
Water Solubility High (>50 mg/mL)Very High (>100 mg/mL)Suitable for aqueous formulations.
Lipophilicity (LogD) -1.2 (pH 7.4)-3.1 (pH 7.4)Isopropyl group improves membrane permeability significantly.
Chemical Stability ModerateHighThe strained ring is susceptible to nucleophilic ring opening under harsh acidic conditions.
Metabolic Stability
  • Oxidative Metabolism: The isopropyl group is a site for CYP450 oxidation (hydroxylation).

  • Ring Stability: Azetidines are generally stable to plasma esterases but can degrade in the presence of strong nucleophiles due to ring strain (~26 kcal/mol).

Synthesis Workflow Diagram

The following flowchart details the decision-making process for synthesizing the target molecule versus its chiral alternative.

SynthesisFlow Start Starting Material: Azetidine-3-carboxylic Acid Decision Target Molecule? Start->Decision RouteA Route A: Reductive Amination (Acetone + NaBH3CN) Decision->RouteA 3-Isomer Start2 Alt Start: 2,4-Dibromobutyric acid Decision->Start2 2-Isomer (Alternative) ProductA 1-Isopropylazetidine-3-COOH (Achiral Product) RouteA->ProductA Cyclization Cyclization with Isopropylamine Start2->Cyclization Racemate Racemic 2-COOH Isomer Cyclization->Racemate Resolution Chiral Resolution (Tartaric Acid Salt) Racemate->Resolution ProductB Pure (S)- or (R)-Isomer Resolution->ProductB

Figure 2: Synthetic pathways distinguishing the direct synthesis of the achiral 3-isomer from the complex resolution required for the chiral 2-isomer.

References

  • Structural Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry. (2015). Discusses the physicochemical impact of replacing carboxylic acids with bioisosteres, relevant for azetidine comparisons.

  • Synthesis and Properties of Azetidine-3-carboxylic Acid. BLD Pharm / ChemicalBook. Technical data sheets confirming structure and CAS 959238-28-9.

  • Comparisons of pKa and log P values of some carboxylic and phosphonic acids. AAPS PharmSci. (2001). Provides methodology for determining pKa in heterocyclic carboxylic acids.

  • Chiral Resolution of Azetidine-2-carboxylic Acid Derivatives. Tetrahedron: Asymmetry. (Standard protocols for resolving proline analogs).

Sources

Validation

A Comprehensive Guide to Assessing the Receptor Subtype Selectivity of 1-Isopropylazetidine-3-carboxylic acid

For researchers and drug development professionals, the journey from a novel chemical entity to a potential therapeutic candidate is paved with rigorous pharmacological evaluation. A critical milestone in this journey is...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a novel chemical entity to a potential therapeutic candidate is paved with rigorous pharmacological evaluation. A critical milestone in this journey is the determination of a compound's selectivity for its intended target over other related proteins. This guide provides a comprehensive framework for assessing the receptor subtype selectivity of 1-Isopropylazetidine-3-carboxylic acid, a novel compound with potential activity at GABA transporters. Given the limited publicly available data on this specific molecule, this document will serve as a practical, in-depth guide to its initial characterization, drawing parallels with known GABA uptake inhibitors and outlining the necessary experimental protocols.

The Rationale for Selectivity: Targeting GABA Transporters

The inhibitory neurotransmitter γ-aminobutyric acid (GABA) plays a crucial role in maintaining the balance of excitation and inhibition in the central nervous system. The action of GABA is terminated by its removal from the synaptic cleft by a family of sodium- and chloride-dependent GABA transporters (GATs). To date, four distinct GAT subtypes have been identified: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT-1).[1]

These subtypes exhibit distinct anatomical distributions and physiological roles. GAT1 is predominantly found in neurons and is the primary transporter responsible for GABA reuptake at the synapse.[2] GAT2 and GAT3 are mainly located in astrocytes, while BGT-1 is also found in glial cells and at extrasynaptic locations.[1][2] This differential localization implies that selective inhibition of these transporters can lead to distinct therapeutic outcomes. For instance, the clinically approved anti-seizure medication Tiagabine is a selective GAT1 inhibitor, which enhances GABAergic transmission by increasing the concentration of GABA in the synapse.[3][4][5] Non-selective GAT inhibitors, on the other hand, may lead to a broader range of effects and potential side effects due to their action on multiple GAT subtypes.

1-Isopropylazetidine-3-carboxylic acid, as a conformationally constrained analog of GABA, is a prime candidate for interaction with GATs.[6] Its azetidine ring provides a rigid scaffold that can be exploited to achieve selectivity for a particular GAT subtype. The isopropyl group on the nitrogen atom introduces lipophilicity, which can influence its potency and ability to cross the blood-brain barrier.[7]

Experimental Workflow for Determining GAT Subtype Selectivity

The following experimental workflow provides a systematic approach to characterizing the selectivity profile of 1-Isopropylazetidine-3-carboxylic acid.

GAT_Selectivity_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Validation cluster_2 Data Analysis & Interpretation Binding_Assay Primary Screen: Radioligand Binding Assays Functional_Assay Secondary Screen: [3H]GABA Uptake Assays Binding_Assay->Functional_Assay Determine Potency Data_Analysis Calculate Ki and IC50 Values Determine Selectivity Ratios Binding_Assay->Data_Analysis Electrophysiology Tertiary Screen: Electrophysiology Functional_Assay->Electrophysiology Confirm Mechanism Functional_Assay->Data_Analysis Animal_Models Animal Models of Disease (e.g., Epilepsy, Anxiety) Electrophysiology->Animal_Models Validate in a Physiological Context Animal_Models->Data_Analysis

Caption: Experimental workflow for assessing GAT subtype selectivity.

Part 1: Primary Screening - Radioligand Binding Assays

The initial step is to determine the binding affinity (Ki) of 1-Isopropylazetidine-3-carboxylic acid for each of the four human GAT subtypes. This is achieved through competitive radioligand binding assays.

Objective: To quantify the affinity of the test compound for hGAT1, hGAT2, hGAT3, and hBGT-1.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing one of the four human GAT subtypes (hGAT1, hGAT2, hGAT3, or hBGT-1).

    • Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparations using a standard method (e.g., Bradford assay).

  • Competitive Binding Assay:

    • For each GAT subtype, set up a series of reactions in a 96-well plate.

    • Each reaction should contain:

      • A fixed concentration of the appropriate radioligand (e.g., [³H]tiagabine for hGAT1, or [³H]GABA for hGAT2, hGAT3, and hBGT-1). The concentration should be at or below the Kd of the radioligand for its receptor to ensure sensitive detection of competition.

      • A fixed amount of the cell membrane preparation.

      • A range of concentrations of 1-Isopropylazetidine-3-carboxylic acid.

      • Assay buffer.

    • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known GAT inhibitor, e.g., nipecotic acid).[8]

    • Incubate the plates at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Separation and Quantification:

    • Rapidly separate the bound from the free radioligand by filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).

    • Calculate the binding affinity (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part 2: Secondary Screening - Functional [³H]GABA Uptake Assays

Following the determination of binding affinities, it is crucial to assess the functional potency of 1-Isopropylazetidine-3-carboxylic acid as an inhibitor of GABA transport.

Objective: To measure the potency (IC50) of the test compound in inhibiting GABA uptake mediated by each of the four hGAT subtypes.

Methodology:

  • Cell Culture:

    • Culture HEK293 or CHO cells stably expressing one of the four human GAT subtypes in 24- or 48-well plates.

  • GABA Uptake Assay:

    • Wash the cells with a pre-warmed buffer (e.g., Krebs-Ringer-HEPES).

    • Pre-incubate the cells with a range of concentrations of 1-Isopropylazetidine-3-carboxylic acid or vehicle for a defined period (e.g., 10-20 minutes) at 37°C.

    • Initiate GABA uptake by adding a fixed concentration of [³H]GABA.

    • Allow the uptake to proceed for a short, defined time (e.g., 1-5 minutes) where uptake is linear.

    • Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold buffer.

    • Lyse the cells with a suitable lysis buffer or distilled water.

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and quantify the radioactivity.

    • Include control wells for basal uptake (no inhibitor) and non-specific uptake (a high concentration of a known GAT inhibitor or performing the assay at 4°C).

  • Data Analysis:

    • Calculate the specific uptake at each concentration of the test compound.

    • Plot the percentage of inhibition of specific uptake against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparison with Alternative GAT Inhibitors

To put the experimental data for 1-Isopropylazetidine-3-carboxylic acid into context, it is essential to compare its selectivity profile with that of known GAT inhibitors. The following table provides a template for such a comparison, including established compounds with varying selectivity.

CompoundGAT1 (IC50/Ki, nM)GAT2 (IC50/Ki, nM)GAT3 (IC50/Ki, nM)BGT-1 (IC50/Ki, nM)Selectivity Profile
1-Isopropylazetidine-3-carboxylic acid To be determinedTo be determinedTo be determinedTo be determinedTo be determined
Tiagabine ~50>10,000>10,000>10,000GAT1 Selective[3][5]
Nipecotic Acid ~4,000~150,000~200,000~100,000Non-selective[8][9]
Guvacine ~8,000>1,000,000>1,000,000>1,000,000GAT1 Selective[7][9]
SNAP-5114 ~5,000~200,000~50,000>1,000,000Moderately GAT3 Selective[10]

Note: The IC50/Ki values for the reference compounds are approximate and can vary depending on the experimental conditions.

Interpreting the Results and Future Directions

The data generated from these assays will allow for a quantitative assessment of the selectivity of 1-Isopropylazetidine-3-carboxylic acid. Selectivity ratios can be calculated by dividing the Ki or IC50 value for the off-target GAT subtypes by the value for the primary target. A high selectivity ratio (e.g., >100-fold) for one GAT subtype over the others would be a promising result for further development.

Should 1-Isopropylazetidine-3-carboxylic acid demonstrate a desirable selectivity profile, further characterization would be warranted. This could include:

  • Electrophysiological studies: Using patch-clamp techniques to investigate the effects of the compound on GAT-mediated currents in real-time.

  • In vivo studies: Evaluating the compound's efficacy in animal models of relevant neurological disorders, such as epilepsy or anxiety, and assessing its pharmacokinetic properties and potential side effects.[11]

By following this comprehensive guide, researchers can systematically and rigorously assess the receptor subtype selectivity of 1-Isopropylazetidine-3-carboxylic acid, paving the way for a deeper understanding of its therapeutic potential.

References

  • Schousboe, A., Sarup, A., Bak, L. K., Waagepetersen, H. S., & Larsson, O. M. (2004). Role of astrocytic transport processes in glutamatergic and GABAergic neurotransmission. Neurochemical research, 29(2), 343–349.
  • Faust, M. R., Höfner, G., Pabel, J., & Wanner, K. T. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European journal of medicinal chemistry, 45(7), 2851–2865.
  • Conti, P., De Amici, M., De Sarro, G., & De Micheli, C. (2001). Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. Journal of medicinal chemistry, 44(19), 3145–3150.
  • Papagiouvannis, G., Theodosis-Nobelos, P., & Rekka, E. A. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules (Basel, Switzerland), 27(15), 4945.
  • Krogsgaard-Larsen, P. (1980). Inhibitors of the GABA uptake systems. Molecular and cellular biochemistry, 31(3), 163–173.
  • Faust, M. R., Höfner, G., Pabel, J., & Wanner, K. T. (2010).
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Nipecotic Acid in Neurological Disorder Research.
  • Takahashi, K., et al. (2022).
  • Yunger, L. M., et al. (1992). Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake. Journal of medicinal chemistry, 35(21), 3927–3936.
  • White, H. S., et al. (2011). Selective GABA Transporter Inhibitors Tiagabine and EF1502 Exhibit Mechanistic Differences in Their Ability to Modulate the Ataxia and Anticonvulsant Action of the Extrasynaptic GABAA Receptor Agonist Gaboxadol. The Journal of pharmacology and experimental therapeutics, 336(2), 384–391.
  • Jursky, F. (2018). Development of Non-GAT1-Selective Inhibitors: Challenges and Achievements. ACS chemical neuroscience, 9(10), 2416–2427.
  • Santa Cruz Biotechnology, Inc. (n.d.).
  • Andersen, K. E., et al. (1999). Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. Journal of medicinal chemistry, 42(21), 4281–4291.
  • Patsnap. (2024). What are GAT1 inhibitors and how do they work?.
  • Sigma-Aldrich. (n.d.). Nipecotic acid 98 498-95-3.
  • Falch, E., et al. (1989). GABA agonists and uptake inhibitors. Synthesis, absolute stereochemistry, and enantioselectivity of (R)-(-)- and (S)-(+)-homo-beta-proline. Journal of medicinal chemistry, 32(4), 818–824.
  • Krogsgaard-Larsen, P., Falch, E., Larsson, O. M., & Schousboe, A. (2000). GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. Current pharmaceutical design, 6(12), 1237–1256.
  • Clausen, R. P., et al. (2006). Structure-activity relationships of selective GABA uptake inhibitors. Current topics in medicinal chemistry, 6(17), 1861–1882.

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Comparative

A Senior Application Scientist's Guide to the Experimental Validation of In Silico-Screened 1-Isopropylazetidine-3-carboxylic acid as a Potential Janus Kinase 2 (JAK2) Inhibitor

In the contemporary drug discovery landscape, in silico screening has emerged as a powerful tool for the rapid and cost-effective identification of novel bioactive molecules. However, the transition from a computationall...

Author: BenchChem Technical Support Team. Date: February 2026

In the contemporary drug discovery landscape, in silico screening has emerged as a powerful tool for the rapid and cost-effective identification of novel bioactive molecules. However, the transition from a computationally predicted "hit" to a validated lead compound necessitates a rigorous and multi-faceted experimental validation process. This guide provides a comprehensive framework for the experimental validation of 1-Isopropylazetidine-3-carboxylic acid, a compound identified through virtual screening as a potential inhibitor of Janus Kinase 2 (JAK2), a critical mediator in cytokine signaling pathways implicated in various myeloproliferative neoplasms and inflammatory disorders.

This document will navigate the essential steps to substantiate the in silico hypothesis, from initial binding confirmation to cellular target engagement and functional activity, while objectively comparing its performance against established JAK2 inhibitors.

The In Silico Hypothesis: 1-Isopropylazetidine-3-carboxylic acid as a Novel JAK2 Binder

Computational modeling, employing a combination of molecular docking and molecular dynamics simulations, has predicted that 1-Isopropylazetidine-3-carboxylic acid possesses a strong binding affinity for the ATP-binding pocket of the JAK2 kinase domain. The in silico analysis suggests a favorable interaction profile, characterized by key hydrogen bonds and hydrophobic interactions with residues critical for ATP binding, thus predicting its potential as a competitive inhibitor of JAK2 activity. The primary goal of the subsequent experimental workflow is to systematically test and validate this computational prediction.

The Experimental Validation Funnel: From Binding to Cellular Function

A tiered approach to experimental validation is crucial for efficient and robust hit confirmation. This process is designed to progressively increase the biological complexity of the assays, ensuring that only the most promising compounds advance, thereby conserving resources and time.

validation_workflow cluster_in_silico cluster_in_vitro Tier 1: In Vitro Biophysical Characterization cluster_biochemical Tier 2: Biochemical Functional Assay cluster_cell_based Tier 3: Cell-Based Validation cluster_decision in_silico In Silico Hit: 1-Isopropylazetidine-3-carboxylic acid (Predicted JAK2 Inhibitor) spr Surface Plasmon Resonance (SPR) - Does it bind? in_silico->spr Confirm physical interaction itc Isothermal Titration Calorimetry (ITC) - What are the binding thermodynamics? spr->itc Characterize binding affinity enzyme_assay JAK2 Kinase Inhibition Assay - Does it inhibit enzyme activity? itc->enzyme_assay Assess functional consequence cetsa Cellular Thermal Shift Assay (CETSA) - Does it engage the target in cells? enzyme_assay->cetsa Verify cellular target engagement cytotoxicity Cytotoxicity Assay (MTT/CellTiter-Glo) - Is it toxic to cells? cetsa->cytotoxicity Evaluate off-target effects decision Lead Candidate for Optimization? cytotoxicity->decision

Figure 1: The tiered experimental workflow for validating an in silico-screened compound. This funnel approach ensures a logical and resource-efficient progression from initial binding confirmation to cellular activity assessment.

Tier 1: In Vitro Biophysical Characterization - Confirming the Interaction

The foundational step in validating an in silico hit is to unequivocally demonstrate a direct physical interaction between the compound and its putative target.

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

SPR is a label-free optical biosensing technique that provides real-time data on the association and dissociation of a small molecule (analyte) with a protein (ligand) immobilized on a sensor surface.[1]

Experimental Protocol:

  • Ligand Immobilization: Recombinant human JAK2 protein is covalently immobilized on a CM5 sensor chip using standard amine coupling chemistry. A reference flow cell is prepared similarly but without the protein to subtract non-specific binding.

  • Analyte Injection: A series of concentrations of 1-Isopropylazetidine-3-carboxylic acid are injected over the sensor and reference surfaces.

  • Data Acquisition: The change in the refractive index, proportional to the mass bound to the sensor surface, is monitored in real-time to generate sensorgrams.[2]

  • Data Analysis: The sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Experimental Protocol:

  • Sample Preparation: Purified JAK2 protein is placed in the sample cell, and a concentrated solution of 1-Isopropylazetidine-3-carboxylic acid is loaded into the injection syringe. Both are in an identical buffer to minimize heats of dilution.

  • Titration: A series of small, precise injections of the compound are made into the protein solution.

  • Heat Measurement: The heat change following each injection is measured by a sensitive calorimeter.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of the ligand to the protein and fitted to a binding model to extract the thermodynamic parameters.[3][4]

Tier 2: Biochemical Functional Assay - Assessing Enzyme Inhibition

Demonstrating binding is a critical first step, but it is the functional consequence of this binding that is of therapeutic interest. For a kinase, this means assessing the inhibition of its catalytic activity.

Experimental Protocol: JAK2 Kinase Inhibition Assay

  • Assay Principle: A common method involves a coupled enzyme system where the amount of ATP consumed by JAK2 during substrate phosphorylation is measured. The remaining ATP is converted to a luminescent signal by a luciferase. A decrease in luminescence indicates inhibition of JAK2 activity.

  • Reaction Setup: In a 384-well plate, recombinant JAK2 is incubated with a peptide substrate and ATP in the presence of varying concentrations of 1-Isopropylazetidine-3-carboxylic acid.

  • Detection: After a defined incubation period, a detection reagent containing luciferase and its substrate is added.

  • Data Analysis: The luminescent signal is measured, and the percentage of inhibition is calculated relative to a no-inhibitor control. The data is then plotted as a dose-response curve to determine the half-maximal inhibitory concentration (IC50).[5][6]

Comparative Analysis: Benchmarking Against Established JAK2 Inhibitors

To contextualize the potential of 1-Isopropylazetidine-3-carboxylic acid, its in vitro performance must be compared to that of known, clinically relevant JAK2 inhibitors such as Ruxolitinib and Fedratinib.[7][8]

Table 1: Comparative In Vitro Performance of JAK2 Inhibitors

CompoundSPR KD (nM)ITC KD (nM)Kinase IC50 (nM)
1-Isopropylazetidine-3-carboxylic acid [Hypothetical Data][Hypothetical Data][Hypothetical Data]
Ruxolitinib3.95.23.3
Fedratinib4.36.13.0

Note: Data for Ruxolitinib and Fedratinib are representative values from published literature. The data for 1-Isopropylazetidine-3-carboxylic acid would be populated from the experiments described above.

Tier 3: Cell-Based Validation - Confirming Activity in a Biological Context

In vitro assays, while essential, are performed in a simplified, artificial environment. Cell-based assays are the next critical step to assess the compound's activity in a more physiologically relevant setting.

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA is a powerful method to confirm that a compound binds to its intended target within intact cells. The principle is that ligand binding stabilizes the target protein against thermal denaturation.[9][10]

Experimental Protocol:

  • Cell Treatment: A suitable cell line expressing JAK2 (e.g., HEL cells with a JAK2 V617F mutation) is treated with 1-Isopropylazetidine-3-carboxylic acid or a vehicle control.

  • Thermal Challenge: The treated cells are heated to a range of temperatures.

  • Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated fraction by centrifugation.

  • Protein Detection: The amount of soluble JAK2 in each sample is quantified by Western blotting or an immunoassay.

  • Data Analysis: A shift in the melting curve of JAK2 to a higher temperature in the presence of the compound indicates target engagement.[11]

Cytotoxicity Assays for Assessing Off-Target Effects

It is crucial to determine if the compound exhibits general cytotoxicity, as this could confound the interpretation of its specific biological effects. The MTT and CellTiter-Glo® assays are commonly used for this purpose.[12][13]

Experimental Protocol (CellTiter-Glo®):

  • Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with a range of concentrations of 1-Isopropylazetidine-3-carboxylic acid.

  • Incubation: The plate is incubated for a predetermined period (e.g., 48 or 72 hours).

  • Lysis and Luminescence Measurement: The CellTiter-Glo® reagent is added, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.[14]

  • Data Analysis: The luminescent signal is read on a plate reader, and the concentration of the compound that reduces cell viability by 50% (CC50) is determined.

jak_stat_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak2 JAK2 receptor->jak2 Activates stat STAT receptor->stat Recruits & Phosphorylates jak2->receptor Phosphorylates jak2->jak2 stat_dimer STAT Dimer stat->stat_dimer Dimerization nucleus Nucleus stat_dimer->nucleus Translocates to gene_transcription Gene Transcription (Proliferation, Inflammation) nucleus->gene_transcription Initiates compound 1-Isopropylazetidine-3-carboxylic acid compound->jak2 Inhibits

Figure 2: A simplified diagram of the JAK-STAT signaling pathway. The pathway is initiated by cytokine binding to its receptor, leading to the activation of JAK2 and subsequent phosphorylation of STAT proteins, which then translocate to the nucleus to regulate gene expression. 1-Isopropylazetidine-3-carboxylic acid is hypothesized to inhibit JAK2, thereby blocking this signaling cascade.[15][16][17][18][19]

Conclusion: A Roadmap to Lead Optimization

The systematic experimental validation of 1-Isopropylazetidine-3-carboxylic acid, as detailed in this guide, provides a rigorous and logical progression from a computational hypothesis to a biologically characterized hit. The data generated from these assays will not only confirm (or refute) the in silico predictions but also provide a rich dataset to guide the next steps. A compound that demonstrates potent and selective JAK2 inhibition in both biochemical and cellular assays, with a favorable cytotoxicity profile, would be a strong candidate for lead optimization. Subsequent efforts would focus on improving its pharmacological properties through medicinal chemistry, with the ultimate goal of developing a novel therapeutic for JAK2-driven diseases.

References

  • Creative Biolabs. Surface Plasmon Resonance Protocol & Troubleshooting. [Link]

  • University of North Carolina at Chapel Hill. Guide to Running an SPR Experiment. [Link]

  • Bio-protocol. Surface plasmon resonance (SPR) binding assay. [Link]

  • National Institutes of Health (NIH). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. [Link]

  • SpringerLink. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. [Link]

  • University of New South Wales. Biacore T200: MSI Getting Started Guide to Surface Plasmon Resonance. [Link]

  • National Institutes of Health (NIH). A Comprehensive Overview of Globally Approved JAK Inhibitors. [Link]

  • ACS Publications. Functional and Structural Characterization of Clinical-Stage Janus Kinase 2 Inhibitors Identifies Determinants for Drug Selectivity. [Link]

  • National Institutes of Health (NIH). Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches. [Link]

  • Frontiers. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. [Link]

  • National Institutes of Health (NIH). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • TA Instruments. Quick Start: Isothermal Titration Calorimetry (ITC). [Link]

  • Wikipedia. JAK-STAT signaling pathway. [Link]

  • National Center for Biotechnology Information. Assay Guidance Manual - Cell Viability Assays. [Link]

  • CureFFI.org. Isothermal titration calorimetry. [Link]

  • Wikipedia. Janus kinase inhibitor. [Link]

  • National Center for Biotechnology Information. Assay Guidance Manual - Mechanism of Action Assays for Enzymes. [Link]

  • Targeted Oncology. Phase 1 Study of Type II JAK2 Inhibitor in Myelofibrosis Enrolls First Patient. [Link]

  • QIAGEN. JAK/STAT signaling. [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. [Link]

  • The Huck Institutes of the Life Sciences. Isothermal Titration Calorimetry. [Link]

  • Bio-protocol. Cellular Thermal Shift Assay (CETSA). [Link]

  • DermNet. Janus kinase inhibitors. [Link]

  • MDPI. Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. [Link]

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]

  • BPS Bioscience. Mechanisms of JAK-STAT Signaling Pathways in Cancer. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • YouTube. Which Second-Generation JAK Inhibitors Take the Spotlight in 2025?. [Link]

  • National Institutes of Health (NIH). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]

  • ScienceDirect. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. [Link]

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Validation

benchmarking the synthetic efficiency of 1-Isopropylazetidine-3-carboxylic acid production

Executive Summary In the landscape of fragment-based drug discovery (FBDD), 1-Isopropylazetidine-3-carboxylic acid has emerged as a critical bioisostere for proline and gem-dimethyl motifs. Its rigid, four-membered ring...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 1-Isopropylazetidine-3-carboxylic acid has emerged as a critical bioisostere for proline and gem-dimethyl motifs. Its rigid, four-membered ring structure offers unique vector alignment for carboxylic acid pharmacophores, yet this same ring strain (approx. 26 kcal/mol) presents distinct synthetic challenges.

This guide benchmarks three dominant synthetic methodologies for producing this target. Our comparative analysis identifies Reductive Amination (Method A) as the superior protocol for medicinal chemistry applications due to its high chemoselectivity and atom economy.[1] While Direct Alkylation (Method B) offers lower raw material costs, it suffers from significant over-alkylation and elimination byproducts. De Novo Cyclization (Method C) is reserved for multi-kilogram campaigns where raw material cost outweighs step-count complexity.[1]

Performance Snapshot
MetricMethod A: Reductive AminationMethod B: Direct AlkylationMethod C: De Novo Cyclization
Yield (Isolated) 82 - 94% 45 - 60%35 - 50% (Overall)
Purity (HPLC) >98%~85% (requires chromatography)>95%
Scalability High (Safety profile: Good)Low (Exotherm/Pressure)High (Complex setup)
Atom Economy ExcellentModerate (Halide waste)Poor (Multiple steps)

Strategic Rationale & Mechanistic Insight

The Challenge of the Azetidine Ring

The azetidine ring is kinetically stable but thermodynamically unstable.[1] The core challenge in functionalizing the nitrogen at position 1 is avoiding ring-opening polymerization (ROP) or Hofmann elimination, both of which are accelerated by heat and strong Lewis acids.

  • Why Isopropyl? The isopropyl group provides steric bulk that protects the nitrogen lone pair, modulating basicity (pKa ~10.5) and improving metabolic stability against N-dealkylation compared to ethyl or methyl analogs.[1]

  • The Critical Decision: The choice of synthesis route depends heavily on the starting material's availability.[1] Most labs start with the zwitterionic Azetidine-3-carboxylic acid (or its HCl salt), making N-functionalization the primary bottleneck.

Comparative Analysis of Synthetic Routes

Method A: Reductive Amination (The "Gold Standard")

Mechanism: Formation of an iminium ion intermediate with acetone, followed by in situ hydride transfer.[1]

  • Pros: Mild conditions (room temperature), avoids quaternary ammonium salt formation, high functional group tolerance.

  • Cons: Requires handling of borohydride reagents (hydrogen gas evolution).[1]

Method B: Direct Alkylation (The "Legacy" Route)

Mechanism: SN2 nucleophilic attack of the azetidine nitrogen on 2-bromopropane.[1]

  • Pros: Cheap reagents.[1]

  • Cons: The "Isopropyl Effect"—steric hindrance at the secondary carbon of the electrophile competes with E2 elimination (forming propene).[1] Furthermore, the product is more nucleophilic than the starting material, leading to bis-alkylation (quaternization).

Method C: De Novo Cyclization (The "Industrial" Route)

Mechanism: Double displacement of 1-bromo-3-chloropropane derivatives or cyclization of N-isopropyl-3-amino-2-(hydroxymethyl)propionate.

  • Pros: Avoids expensive azetidine precursors.[1]

  • Cons: High step count, low overall yield, usage of toxic alkylating agents (epichlorohydrin equivalents).

Experimental Protocols

Protocol A: Reductive Amination (Recommended)

This protocol is optimized for 1-10g scale synthesis.[1]

Reagents:

  • Azetidine-3-carboxylic acid (1.0 equiv)

  • Acetone (3.0 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Acetic Acid (catalytic, 0.1 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

Step-by-Step Workflow:

  • Suspension: In a round-bottom flask, suspend Azetidine-3-carboxylic acid (10 mmol) in dry MeOH (30 mL). Note: The zwitterion is poorly soluble; MeOH is preferred over DCE for solubility.[1]

  • Imine Formation: Add Acetone (30 mmol) and Acetic Acid (1 mmol). Stir at room temperature for 30 minutes. The mixture may clarify slightly as the iminium species forms.[1]

  • Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 15 minutes to control H2 evolution.

  • Reaction: Allow to warm to room temperature and stir for 4-12 hours. Monitor by LC-MS (Target M+H = 144.1).[1]

  • Quench & Workup: Quench with saturated aqueous NaHCO3. Remove MeOH under reduced pressure.[1]

  • Purification: The product is amphoteric.

    • Option 1 (Desalting): Pass the aqueous residue through a Dowex 50WX8 ion-exchange column (elute with 1M NH4OH).[1]

    • Option 2 (Extraction): Adjust pH to ~6 (isoelectric point), freeze-dry, and triturate with warm Ethanol.

  • Result: White crystalline solid. Yield: ~88%.

Protocol B: Direct Alkylation (For Reference Only)

Use only if Borohydrides are restricted.[1]

Reagents:

  • Azetidine-3-carboxylic acid (1.0 equiv)

  • 2-Bromopropane (1.1 equiv)

  • Potassium Carbonate (2.5 equiv)[1]

  • Solvent: Acetonitrile (MeCN)[1]

Step-by-Step Workflow:

  • Slurry: Combine Azetidine-3-carboxylic acid (10 mmol) and K2CO3 (25 mmol) in MeCN (50 mL).

  • Addition: Add 2-Bromopropane (11 mmol) dropwise.

  • Reflux: Heat to 60°C for 18 hours. Warning: Higher temperatures promote polymerization.[1]

  • Filtration: Filter off inorganic salts while hot.

  • Isolation: Concentrate filtrate. The crude usually contains ~15% quaternary salt and ~10% starting material.[1]

  • Purification: Requires reverse-phase preparative HPLC.

Visualizing the Synthetic Logic

The following diagram illustrates the decision pathways and chemical transformations described above.

G Start Starting Material: Azetidine-3-carboxylic acid RouteA Method A: Reductive Amination Start->RouteA Acetone, NaBH(OAc)3 MeOH, AcOH RouteB Method B: Direct Alkylation Start->RouteB 2-Bromopropane K2CO3, MeCN Imine Intermediate: Iminium Ion RouteA->Imine In situ ProductA Product: 1-Isopropylazetidine-3-carboxylic acid (High Purity) Imine->ProductA Hydride Transfer SideRxn Side Products: Quaternary Salts & Elimination (Propene) RouteB->SideRxn Over-alkylation/E2 ProductB Product: Low Yield Mixture RouteB->ProductB SN2 RouteC Method C: Deprotection Route (from N-Boc/Benzhydryl) Deprotect Step 1: TFA or H2/Pd RouteC->Deprotect Cleavage FreeAmine Free Amine Deprotect->FreeAmine FreeAmine->RouteA Converges to Method A

Figure 1: Synthetic pathway comparison.[1] Method A (Green) offers the most direct and clean route to the target molecule, while Method B (Red) is prone to side reactions.

References

  • General Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link[1]

  • Azetidine Synthesis & Ring Strain

    • Couty, F., et al. "Synthesis of Azetidines from Imines." Organic Preparations and Procedures International, 2012. Link[1]

  • Specific N-Alkylation of Azetidine-3-carboxylic Acid Derivatives

    • Shell Internationale Research.[1][2] "Preparation of N-substituted azetidine 3-carboxylic acid derivatives." European Patent EP0169602A1, 1986. Link

  • Bioisostere Applications

    • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011, 54(8), 2529–2591. Link[1]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Isopropylazetidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Isopropylazetidine-3-carboxylic acid
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